3-methylfumaryl-CoA
Description
Properties
Molecular Formula |
C26H40N7O19P3S |
|---|---|
Molecular Weight |
879.6 g/mol |
IUPAC Name |
(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,36-37H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
UQKJYLOHHMRSFE-CBBDEUQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Crossroads of Leucine Catabolism: A Technical Guide to 3-Methylglutaconyl-CoA
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
The query into the metabolic role of "3-methylfumaryl-CoA" leads to an exploration of a critical juncture in the catabolism of the essential amino acid, leucine (B10760876). While "this compound" is not a recognized intermediate in canonical metabolic pathways, its structural similarity to a key metabolite, 3-methylglutaconyl-CoA , suggests a likely reference to this vital molecule. This guide will, therefore, focus on the well-established metabolic functions of 3-methylglutaconyl-CoA and its precursor, 3-methylcrotonyl-CoA, within the mitochondrial leucine degradation pathway. This pathway is of significant interest to researchers and clinicians due to its implications in several inborn errors of metabolism, highlighting its importance in cellular energy homeostasis.
This document provides a comprehensive overview of the enzymatic reactions involving these acyl-CoA derivatives, quantitative data on enzyme kinetics, detailed experimental protocols for their study, and visual representations of the pertinent metabolic and experimental workflows.
The Central Role of 3-Methylcrotonyl-CoA and 3-Methylglutaconyl-CoA in Leucine Catabolism
The breakdown of leucine provides the cell with a significant source of energy, ultimately yielding acetyl-CoA and acetoacetate (B1235776). A key step in this pathway is the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). Subsequently, 3-methylglutaconyl-CoA is hydrated by 3-methylglutaconyl-CoA hydratase (MGH) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[1][2].
Deficiencies in the enzymes MCC or MGH lead to the accumulation of upstream metabolites, resulting in organic acidurias such as 3-methylcrotonylglycinuria and 3-methylglutaconic aciduria, respectively[3][4]. These conditions are characterized by a range of clinical presentations, from asymptomatic to severe neurological impairment[3][4].
Quantitative Data: Enzyme Kinetics
The efficiency and substrate specificity of the enzymes involved in this section of the leucine catabolism pathway have been characterized. The following tables summarize the kinetic parameters for 3-methylcrotonyl-CoA carboxylase and 3-methylglutaconyl-CoA hydratase from different sources.
Table 1: Kinetic Parameters of 3-Methylcrotonyl-CoA Carboxylase (MCC)
| Organism/Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Human (fibroblasts) | 3-methylcrotonyl-CoA | - | - | - | [5] |
| Escherichia coli (recombinant) | Bicarbonate | - | - | - | [6] |
| Escherichia coli (recombinant) | ATP | - | - | - | [6] |
Table 2: Kinetic Parameters of 3-Methylglutaconyl-CoA Hydratase (MGH)
| Organism/Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Human (recombinant AUH) | (E)-3-methylglutaconyl-CoA | 8.3 | 3.9 | 5.1 | [7] |
| Human (recombinant AUH) | (E)-glutaconyl-CoA | 2.4 | 1.1 | 1.4 | [7] |
Experimental Protocols
Assay of 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity
A common method for determining MCC activity is a coupled enzyme assay. This assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product.
Principle:
The carboxylation of 3-methylcrotonyl-CoA by MCC utilizes [14C]bicarbonate. The product, 3-methylglutaconyl-CoA, is acid-stable, whereas the unincorporated [14C]bicarbonate is volatile and can be removed by acidification. The amount of radioactivity incorporated into the product is proportional to the enzyme activity.
Materials:
-
Cell or tissue homogenate (e.g., fibroblasts, leukocytes)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 8 mM MgCl2, 10 mM KCl, and 1 mM dithiothreitol
-
ATP solution (100 mM)
-
3-methylcrotonyl-CoA solution (10 mM)
-
[14C]Sodium bicarbonate solution (specific activity ~50 mCi/mmol)
-
Perchloric acid (1 M)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice, containing assay buffer, ATP, and the cell/tissue homogenate.
-
Initiate the reaction by adding 3-methylcrotonyl-CoA and [14C]sodium bicarbonate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of air or nitrogen to remove unreacted [14C]bicarbonate.
-
Resuspend the dried residue in water.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [14C]bicarbonate, and the protein concentration of the homogenate.
Assay of 3-Methylglutaconyl-CoA Hydratase (MGH) Activity
The activity of MGH can be determined by monitoring the hydration of 3-methylglutaconyl-CoA to HMG-CoA.
Principle:
This assay measures the conversion of 3-methylglutaconyl-CoA to HMG-CoA. The reaction can be monitored by spectrophotometry by coupling the production of HMG-CoA to the activity of HMG-CoA lyase, which cleaves HMG-CoA to acetyl-CoA and acetoacetate. The subsequent reduction of acetoacetate to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase can be monitored by the decrease in absorbance of NADH at 340 nm.
Materials:
-
Purified MGH or cell/tissue homogenate
-
Assay buffer: 100 mM Tris-HCl, pH 8.0
-
3-methylglutaconyl-CoA solution
-
HMG-CoA lyase
-
β-hydroxybutyrate dehydrogenase
-
NADH solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, β-hydroxybutyrate dehydrogenase, and HMG-CoA lyase in a cuvette.
-
Add the enzyme sample (purified MGH or homogenate).
-
Initiate the reaction by adding 3-methylglutaconyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is proportional to the MGH activity. Calculate the enzyme activity using the molar extinction coefficient of NADH.
Quantification of 3-Methylglutaconyl-CoA and Related Metabolites by Tandem Mass Spectrometry (MS/MS)
The analysis of acylcarnitines and organic acids in biological fluids is a cornerstone for the diagnosis of inborn errors of metabolism. Tandem mass spectrometry is the method of choice for this purpose due to its high sensitivity and specificity.
Principle:
Acyl-CoA compounds in cells are in equilibrium with their corresponding acylcarnitine derivatives. These acylcarnitines can be extracted from biological samples (e.g., dried blood spots, plasma, urine) and analyzed by LC-MS/MS. For organic acids, a derivatization step is typically required before GC-MS or LC-MS analysis.
General Workflow for Acylcarnitine Analysis:
-
Sample Preparation:
-
Extraction of acylcarnitines from the biological matrix (e.g., methanol (B129727) extraction from a dried blood spot).
-
Addition of isotopically labeled internal standards for accurate quantification.
-
Derivatization (e.g., butylation) to improve chromatographic and mass spectrometric properties.
-
-
LC-MS/MS Analysis:
-
Separation of the derivatized acylcarnitines by liquid chromatography (LC).
-
Detection and quantification by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
Quantification of each acylcarnitine species by comparing its peak area to that of its corresponding internal standard.
-
Abnormal profiles, such as an elevation of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH), are indicative of a block in the leucine catabolism pathway[8].
-
Mandatory Visualizations
Caption: Leucine Catabolism Pathway.
Caption: Experimental Workflow for Acylcarnitine Analysis.
Conclusion
While the initial query for "this compound" did not lead to a recognized metabolic player, it opened the door to the critical and clinically relevant pathway of leucine catabolism. The intermediates 3-methylcrotonyl-CoA and 3-methylglutaconyl-CoA are at a metabolic crossroads, and the enzymes that act upon them, 3-methylcrotonyl-CoA carboxylase and 3-methylglutaconyl-CoA hydratase, are essential for proper energy metabolism. Understanding the function of these enzymes, their kinetics, and the methods to study them is paramount for diagnosing and potentially developing therapies for related metabolic disorders. This guide provides a foundational technical overview for professionals engaged in metabolic research and drug development, offering a starting point for more in-depth investigations into this fascinating area of biochemistry.
References
- 1. wvdhhr.org [wvdhhr.org]
- 2. researchgate.net [researchgate.net]
- 3. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
The Critical Role of 3-Methylfumaryl-CoA in Leucine Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the essential branched-chain amino acid leucine (B10760876) is a critical metabolic pathway, providing a significant source of energy and biosynthetic precursors. A key intermediate in this pathway is 3-methylfumaryl-CoA, also known as 3-methylglutaconyl-CoA. This technical guide provides an in-depth exploration of the role of this compound in the leucine degradation pathway, focusing on the enzymatic reactions, quantitative metabolic data, and detailed experimental protocols relevant to its study. Furthermore, this guide discusses the clinical significance of this pathway, particularly in the context of inborn errors of metabolism such as 3-methylglutaconic aciduria. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in metabolic research and drug development.
Introduction
The breakdown of leucine, an essential branched-chain amino acid (BCAA), is a multistep process that occurs primarily within the mitochondria of various tissues, including muscle, liver, and kidney.[1][2] This pathway is crucial for energy homeostasis, as it ultimately yields acetyl-CoA and acetoacetate (B1235776), which can enter the citric acid cycle or be used for ketogenesis.[2] A pivotal step in this intricate pathway is the hydration of this compound (3-methylglutaconyl-CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase (AUH).[3]
Deficiencies in the enzymes of the leucine degradation pathway can lead to severe metabolic disorders known as organic acidurias.[4] Specifically, a defect in 3-methylglutaconyl-CoA hydratase results in 3-methylglutaconic aciduria Type I, a condition characterized by the accumulation of 3-methylglutaconic acid and other metabolites in bodily fluids, often leading to neurological impairment.[3][5] Understanding the intricacies of this compound metabolism is therefore of paramount importance for diagnosing and developing therapeutic strategies for these debilitating genetic diseases.
The Leucine Degradation Pathway
The catabolism of leucine is a sequential process involving several enzymatic reactions. The pathway can be broadly divided into the following key steps:
-
Transamination: Leucine is first converted to α-ketoisocaproate (KIC) by a branched-chain aminotransferase.[6]
-
Oxidative Decarboxylation: KIC is then oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]
-
Dehydrogenation: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase.
-
Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form This compound (3-methylglutaconyl-CoA) by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[7]
-
Hydration: This compound is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) .[3]
-
Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate.[7]
The central position of this compound in this pathway underscores its importance as a key metabolic intermediate.
Quantitative Data
The precise quantification of metabolites and enzyme activities is crucial for understanding the flux through the leucine degradation pathway and for diagnosing metabolic disorders.
Enzyme Kinetics of 3-Methylglutaconyl-CoA Hydratase (AUH)
The kinetic properties of 3-methylglutaconyl-CoA hydratase have been characterized in human cells, providing valuable insights into its function.
| Cell Type | Michaelis Constant (Km) for 3-Methylglutaconyl-CoA | Maximum Velocity (Vmax) | Reference |
| Human Fibroblasts | 6.9 µM | 495 pmol/min/mg protein | [8] |
| Human Lymphocytes | 9.4 µM | 1,089 - 1,359 pmol/min/mg protein | [8] |
Intracellular Acyl-CoA Concentrations
The concentrations of various acyl-CoA species, including intermediates of the leucine degradation pathway, have been measured in different mammalian cell lines and tissues. These values can vary depending on the cell type and metabolic state.
| Acyl-CoA Species | Concentration in MCF7 Cells (pmol/106 cells) | Concentration in RAW264.7 Cells (pmol/106 cells) | Concentration in Mouse Liver (nmol/g wet weight) | Reference |
| Isovaleryl-CoA | - | - | 1.86 ± 0.30 | [9] |
| 3-Methylcrotonyl-CoA | - | - | 5.84 ± 0.69 | [9] |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | - | - | 34.0 ± 4.4 | [9] |
| Propionyl-CoA | 3.532 | - | - | [10] |
| Succinyl-CoA | 25.467 | - | - | [10] |
| Acetyl-CoA | 10.644 | - | ~105 | [9] |
Note: Direct quantitative data for this compound is sparse in the reviewed literature, likely due to its transient nature and analytical challenges. However, its accumulation is a hallmark of 3-methylglutaconic aciduria Type I.
Experimental Protocols
The study of the leucine degradation pathway and its associated disorders relies on a variety of specialized experimental techniques.
Assay for 3-Methylglutaconyl-CoA Hydratase (AUH) Activity
A robust assay is essential for diagnosing deficiencies in AUH activity. A coupled enzyme assay is commonly used.
Principle: This assay measures the conversion of 3-methylcrotonyl-CoA to acetoacetate, which involves the sequential action of 3-methylcrotonyl-CoA carboxylase, 3-methylglutaconyl-CoA hydratase, and HMG-CoA lyase. By providing an excess of the other enzymes, the activity of AUH becomes the rate-limiting step.
Protocol Outline:
-
Sample Preparation: Fibroblasts or lymphocytes are cultured and harvested. The cells are then lysed to release the mitochondrial enzymes.
-
Reaction Mixture: A reaction mixture is prepared containing the cell lysate, 3-methylcrotonyl-CoA, ATP, bicarbonate (for the carboxylase reaction), and purified HMG-CoA lyase.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection: The production of acetoacetate is measured, often using a colorimetric or fluorometric method.
-
Data Analysis: The rate of acetoacetate formation is calculated and normalized to the protein concentration of the cell lysate to determine the specific activity of AUH.
For a more direct measurement, a method utilizing a radiolabeled substrate has been developed.[8]
Protocol for Radiolabeled Assay:
-
Substrate Synthesis: [14C]3-methylglutaconyl-CoA is synthesized from [14C]3-methylcrotonyl-CoA using purified 3-methylcrotonyl-CoA carboxylase.
-
Enzyme Reaction: The radiolabeled substrate is incubated with the cell or tissue extract.
-
Separation: The reaction products, including [14C]HMG-CoA, are separated from the substrate using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the HMG-CoA peak is quantified to determine the enzyme activity.
Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific quantification of acyl-CoA species in biological samples.
Sample Preparation Workflow:
Detailed Steps:
-
Sample Collection and Quenching: Biological samples (tissues or cells) are rapidly harvested and metabolism is quenched, typically using ice-cold methanol (B129727) or other organic solvents, to prevent enzymatic degradation of acyl-CoAs.
-
Extraction: Acyl-CoAs are extracted from the sample using a suitable solvent system, often a mixture of isopropanol, water, and acetic acid.
-
Purification: The extract is purified to remove interfering substances such as lipids and proteins. Solid-phase extraction (SPE) is a commonly used method for this purpose.
-
LC-MS/MS Analysis: The purified acyl-CoA extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The acyl-CoAs are separated based on their physicochemical properties by the LC column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.
-
Quantification: Absolute quantification is typically achieved by spiking the sample with a known amount of a stable isotope-labeled internal standard for each analyte of interest.
Clinical Significance and Drug Development
Defects in the leucine degradation pathway, particularly at the level of 3-methylglutaconyl-CoA hydratase, lead to the accumulation of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid in the urine.[8] This condition, known as 3-methylglutaconic aciduria Type I, is an autosomal recessive disorder with a variable clinical presentation, ranging from mild developmental delay to severe neurological impairment.[5]
Diagnostic Workflow for Suspected 3-Methylglutaconic Aciduria:
References
- 1. researchgate.net [researchgate.net]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genetics.testcatalog.org [genetics.testcatalog.org]
- 6. Metabolomic profiling identifies complex lipid species and amino acid analogues associated with response to weight loss interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylfumaryl-CoA: A Pivotal Intermediate in Leucine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfumaryl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, leucine (B10760876). While often referred to in the context of its more stable isomer, trans-3-methylglutaconyl-CoA, understanding the nuances of its formation, enzymatic conversion, and downstream fate is critical for researchers investigating inborn errors of metabolism, developing novel therapeutics, and exploring the intricacies of cellular energy homeostasis. This technical guide provides a comprehensive overview of this compound's role in metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways.
The degradation of leucine provides the cell with two important products: acetyl-CoA and acetoacetate, highlighting its ketogenic nature[1]. The metabolic pathway involves a series of enzymatic steps, and disruptions at any stage can lead to the accumulation of upstream intermediates, resulting in various metabolic disorders. One such critical juncture is the hydration of the double bond in the C5 acyl-CoA intermediate, a reaction catalyzed by 3-methylglutaconyl-CoA hydratase.
The Leucine Catabolic Pathway: The Central Role of 3-Methylglutaconyl-CoA
The canonical leucine degradation pathway funnels L-leucine through a series of enzymatic reactions to ultimately produce acetyl-CoA and acetoacetate. A key intermediate in this pathway is trans-3-methylglutaconyl-CoA, which is formed from the carboxylation of 3-methylcrotonyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC)[1].
It is important to clarify the nomenclature: "this compound" is a geometric isomer of "3-methylglutaconyl-CoA." In the context of leucine metabolism, the biologically active substrate for the subsequent enzymatic step is trans-3-methylglutaconyl-CoA[2][3]. Due to the instability of trans-3-methylglutaconyl-CoA, it can non-enzymatically isomerize to cis-3-methylglutaconyl-CoA[2]. This cis isomer can then undergo intramolecular cyclization to form a reactive anhydride, which is a precursor to the disease biomarker 3-methylglutaconic acid. For the remainder of this guide, we will refer to the primary intermediate as trans-3-methylglutaconyl-CoA.
The subsequent and critical step in the pathway is the hydration of trans-3-methylglutaconyl-CoA to (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (AUH) , encoded by the AUH gene. A deficiency in this enzyme leads to the genetic disorder 3-methylglutaconic aciduria type I, characterized by the accumulation of 3-methylglutaconic acid and other upstream metabolites.
Finally, HMG-CoA is cleaved by 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) to yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle or be used for ketogenesis.
Signaling Pathway Diagram
Quantitative Data
Quantitative analysis of the enzymes and intermediates in the leucine catabolic pathway is crucial for understanding its regulation and the pathophysiology of related disorders. Below is a summary of available kinetic data for 3-methylglutaconyl-CoA hydratase.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| 3-Methylglutaconyl-CoA Hydratase (AUH) | trans-3-Methylglutaconyl-CoA | Human Fibroblasts | 6.9 | 568 - 614 | |
| 3-Methylglutaconyl-CoA Hydratase (AUH) | trans-3-Methylglutaconyl-CoA | Human Lymphocytes | 9.4 | 1089 - 1359 |
In vivo concentrations of leucine catabolism intermediates, including 3-methylglutaconyl-CoA, are generally low and can be challenging to measure accurately due to their transient nature and low abundance. Studies in growing pigs have shown that excess dietary leucine can lead to an increase in its initial catabolite, α-keto isocaproate, in liver, skeletal muscle, and serum. In mouse adipocytes, increasing leucine concentrations in the culture media can modulate the expression of genes involved in the branched-chain amino acid catabolic pathway. Further research is needed to establish definitive in vivo concentrations of 3-methylglutaconyl-CoA in various tissues and physiological states.
Experimental Protocols
Enzymatic Synthesis of [5-14C]3-Methylglutaconyl-CoA
This protocol is adapted from the method used to generate the substrate for the 3-methylglutaconyl-CoA hydratase assay.
Materials:
-
3-methylcrotonyl-CoA carboxylase (purified from bovine kidney or recombinant)
-
3-methylcrotonyl-CoA
-
NaH14CO3
-
ATP
-
MgCl2
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Reaction buffer: 100 mM potassium phosphate, pH 7.0
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a suitable concentration of purified 3-methylcrotonyl-CoA carboxylase, 3-methylcrotonyl-CoA, ATP, and MgCl2.
-
Initiate the reaction by adding NaH14CO3 to the mixture.
-
Incubate the reaction at 30°C for a sufficient time to allow for the conversion of the substrate.
-
Terminate the reaction, for example, by heat inactivation of the enzyme.
-
The product, [5-14C]3-methylglutaconyl-CoA, can be purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).
Assay of 3-Methylglutaconyl-CoA Hydratase Activity
This coupled enzyme assay measures the activity of 3-methylglutaconyl-CoA hydratase in cell lysates.
Materials:
-
Cell sonicate (e.g., from fibroblasts or lymphocytes)
-
[5-14C]3-methylglutaconyl-CoA (synthesized as described above)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
3-hydroxybutyrate (B1226725) dehydrogenase
-
NADH
-
Perchloric acid (4.2 M, ice-cold)
-
HPLC system with a reverse-phase column
Procedure:
-
Prepare a standard assay mixture (100 µL final volume) containing 100 mM potassium-phosphate buffer (pH 7.0), 0.055 mM [5-14C]3-methylglutaconyl-CoA, 2.5 U/ml 3-hydroxybutyrate dehydrogenase, and 2 mM NADH.
-
Prepare a blank control without the cell sonicate.
-
Add 20-30 µg of protein from the cell sonicate to the assay mixture to initiate the reaction.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of ice-cold 4.2 M perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the substrate and products.
-
Quantify the radioactivity in the product peaks to determine the rate of the reaction.
Extraction and Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This general protocol can be adapted for the analysis of 3-methylglutaconyl-CoA in tissue samples.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Extraction solvent (e.g., 5-sulfosalicylic acid (SSA) or perchloric acid)
-
Solid-phase extraction (SPE) cartridges (if using perchloric acid)
-
LC-MS/MS system with a suitable column (e.g., C18)
Workflow:
-
Sample Homogenization: Rapidly homogenize the frozen tissue sample in the presence of an internal standard and the chosen extraction solvent to precipitate proteins and extract the acyl-CoAs.
-
Purification (if necessary): If using perchloric acid, the extract needs to be purified to remove the acid, which can be achieved using SPE cartridges. For SSA extraction, this step may not be necessary.
-
LC Separation: Inject the purified extract onto a reverse-phase HPLC column. Use a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer) to separate the different acyl-CoA species.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for 3-methylglutaconyl-CoA and the internal standard.
-
Quantification: Calculate the concentration of 3-methylglutaconyl-CoA in the original sample by comparing its peak area to that of the known amount of the internal standard.
Conclusion
This compound, primarily in its isomeric form trans-3-methylglutaconyl-CoA, is a critical intermediate in the catabolism of leucine. Its proper metabolism is essential for cellular energy production and the prevention of metabolic disease. Deficiencies in the enzymes responsible for its conversion, particularly 3-methylglutaconyl-CoA hydratase, lead to the accumulation of toxic byproducts and the manifestation of 3-methylglutaconic aciduria. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the role of this important metabolite in health and disease, and for the development of diagnostic and therapeutic strategies for related metabolic disorders. Continued research into the in vivo dynamics of 3-methylglutaconyl-CoA and the regulatory mechanisms of the leucine catabolic pathway will be crucial for advancing our understanding of cellular metabolism.
References
The Enzymatic Keystone of the Methylaspartate Cycle: A Technical Guide to the Formation of Mesaconyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assimilation of two-carbon compounds is a fundamental metabolic process across all domains of life. While the glyoxylate (B1226380) and ethylmalonyl-CoA pathways are well-established routes for this purpose, a fascinating alternative, the methylaspartate cycle, operates in many haloarchaea.[1] This cycle represents a unique adaptation for growth on substrates like acetate, which are metabolized to acetyl-CoA.[2] A pivotal step in this pathway is the formation of mesaconyl-CoA, a crucial C5 intermediate. This technical guide provides an in-depth exploration of the enzymatic formation of mesaconyl-CoA, focusing on the key enzyme, succinyl-CoA:mesaconate CoA-transferase. We will delve into the quantitative data, detailed experimental protocols, and the broader metabolic context of this reaction, offering valuable insights for researchers in metabolic engineering, drug discovery, and fundamental microbiology.
Nomenclature Clarification: From 3-Methylfumaryl-CoA to Mesaconyl-CoA
The term "this compound" can be ambiguous. The correct and more precise nomenclature for the product of the reaction catalyzed by succinyl-CoA:mesaconate CoA-transferase is mesaconyl-C1-CoA .[3][4] Mesaconic acid (methylfumaric acid) has two carboxyl groups, and the CoA thioester is formed at the C1 carboxyl group. For simplicity and alignment with common usage in the literature, this guide will use the term mesaconyl-CoA to refer to mesaconyl-C1-CoA.
The Core Reaction: Succinyl-CoA:Mesaconate CoA-Transferase
The enzymatic synthesis of mesaconyl-CoA is catalyzed by succinyl-CoA:mesaconate CoA-transferase (Mct) , a class III CoA-transferase.[3] This enzyme facilitates the transfer of a CoA moiety from succinyl-CoA to mesaconate, yielding mesaconyl-CoA and succinate.[3] This reaction is a critical activation step, preparing mesaconate for subsequent enzymatic transformations within the methylaspartate cycle.
Quantitative Data
The kinetic parameters of succinyl-CoA:mesaconate CoA-transferase have been characterized from the haloarchaeon Haloarcula hispanica.[3] A summary of these quantitative data is presented in the table below for easy comparison.
| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Succinyl-CoA | 0.21 ± 0.03 | 15.8 ± 0.1 | 12.2 | [3] |
| Mesaconate | 0.5 ± 0.05 | 15.8 ± 0.1 | 12.2 | [3] |
| Methylsuccinate | 1.1 ± 0.1 | 12.5 ± 0.5 | 9.6 | [3] |
| Glutarate | 15 ± 2 | 1.2 ± 0.1 | 0.9 | [3] |
| Acrylate | 40 ± 5 | 0.2 ± 0.02 | 0.15 | [3] |
Note: One unit (U) is defined as the amount of enzyme that converts 1 µmol of substrate per minute.
The enzyme exhibits a high affinity for its physiological substrates, succinyl-CoA and mesaconate. It can also utilize other dicarboxylic acids as CoA acceptors, albeit with significantly lower efficiency.[3]
Experimental Protocols
Heterologous Expression and Purification of Succinyl-CoA:Mesaconate CoA-Transferase from Haloarcula hispanica in Haloferax volcanii
This protocol is adapted from Borjian et al., 2017.[3]
1. Microbial Strains and Culture Conditions:
-
Haloferax volcanii strain H1209 is used for heterologous expression.
-
The mct gene (hah_1336) from H. hispanica is cloned into the pTA963 vector under the control of an inducible tryptophan promoter.
-
Transformed H. volcanii is grown in a complex medium as described by Allers et al. (2010).[3]
2. Cell Lysis and Crude Extract Preparation:
-
Harvest cultured cells by centrifugation.
-
Resuspend the cell pellet in a buffer containing 100 mM Tris/HCl (pH 7.8) and 3 M KCl.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the crude cell extract.
3. Affinity Chromatography:
-
The Mct enzyme is expressed with a His-tag.
-
Load the crude extract onto a Ni-NTA sepharose column pre-equilibrated with the lysis buffer.
-
Wash the column with the lysis buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged Mct protein using a higher concentration of imidazole in the lysis buffer.
4. Gel Filtration Chromatography:
-
Further purify the eluted protein by gel filtration chromatography using a Superdex 200 column.
-
The column is pre-equilibrated with a buffer containing 100 mM Tris/HCl (pH 7.8) and 3 M KCl.
-
Collect fractions and analyze for Mct activity and purity using SDS-PAGE.
Enzyme Activity Assay for Succinyl-CoA:Mesaconate CoA-Transferase
This assay measures the formation of mesaconyl-CoA from succinyl-CoA and mesaconate.[3]
1. Reaction Mixture:
-
100 mM Tris/HCl (pH 7.8)
-
3 M KCl
-
5 mM MgCl2
-
1 mM succinyl-CoA
-
Enzyme solution (purified or cell extract)
2. Assay Procedure:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding 10 mM mesaconate.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding 10 µl of 2 M HCl/10% acetonitrile.
-
Remove precipitated protein by centrifugation.
3. Product Quantification:
-
Analyze the supernatant for the formation of mesaconyl-CoA using reverse-phase ultra-performance liquid chromatography (UPLC) with a C18 column.
-
Monitor the elution of CoA esters by their absorbance at 260 nm.
Signaling Pathways and Metabolic Context
The formation of mesaconyl-CoA is a key step within the broader metabolic network of the methylaspartate cycle. This cycle is an anaplerotic pathway, meaning it replenishes intermediates of central metabolism that are withdrawn for biosynthesis.[5]
The Methylaspartate Cycle
The methylaspartate cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, which is then converted to glutamate.[3][6] A series of enzymatic reactions, including the formation of mesaconate, leads to the production of glyoxylate and propionyl-CoA.[3][6] The glyoxylate can then condense with another molecule of acetyl-CoA to produce malate, a key precursor for various biosynthetic pathways.[5]
References
- 1. A methylaspartate cycle in haloarchaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 4. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
3-methylfumaryl-CoA and inborn errors of metabolism
An In-depth Technical Guide on 3-Methylglutaconyl-CoA and Inborn Errors of Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate network of human metabolism, the breakdown of essential amino acids is a critical process for energy production and cellular homeostasis. The catabolism of the branched-chain amino acid leucine (B10760876) involves a series of enzymatic steps, with 3-methylglutaconyl-CoA appearing as a key intermediate. While the user's query mentioned 3-methylfumaryl-CoA, the relevant molecule in the context of the well-documented inborn error of metabolism is 3-methylglutaconyl-CoA. This guide will focus on the biochemistry of 3-methylglutaconyl-CoA, its role in the leucine degradation pathway, and the associated inborn error of metabolism, 3-methylglutaconic aciduria (MGA).
3-Methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the elevated excretion of 3-methylglutaconic acid in the urine.[1] These disorders can stem from a primary defect in the leucine catabolic pathway or from secondary effects of other mitochondrial dysfunctions.[2] This guide will provide a comprehensive overview of the metabolic pathways, the genetic basis of the associated disorders, diagnostic methodologies, and quantitative data, with a particular focus on 3-methylglutaconic aciduria Type I.
Biochemistry of 3-Methylglutaconyl-CoA Metabolism
3-methylglutaconyl-CoA is a crucial intermediate in the mitochondrial catabolism of leucine. The enzyme 3-methylglutaconyl-CoA hydratase (EC 4.2.1.18), encoded by the AUH gene, catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3][4] This is the fifth step in the leucine degradation pathway.[3]
A deficiency in 3-methylglutaconyl-CoA hydratase activity leads to the accumulation of 3-methylglutaconyl-CoA. This accumulation results in the diversion of the intermediate into alternative metabolic pathways, leading to the formation and subsequent urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. The presence of high levels of 3-hydroxyisovaleric acid is a distinctive feature that helps to differentiate 3-MGA Type I from other forms of the disorder.
Leucine Catabolism Pathway
The catabolism of leucine is a critical metabolic pathway that generates acetyl-CoA and acetoacetate, which can then enter the Krebs cycle for energy production. A disruption in this pathway due to enzymatic deficiencies can lead to the accumulation of toxic intermediates.
Inborn Errors of Metabolism: 3-Methylglutaconic Aciduria (MGA)
3-Methylglutaconic aciduria (MGA) comprises a heterogeneous group of at least five distinct inborn errors of metabolism. While all are characterized by elevated urinary 3-methylglutaconic acid, their underlying genetic and biochemical defects differ.
| Type | Gene | Deficient Enzyme/Protein | Key Clinical Features | Inheritance |
| Type I | AUH | 3-Methylglutaconyl-CoA hydratase | Variable: from asymptomatic to severe neurological impairment, including psychomotor delay, dystonia, and spastic quadriparesis. | Autosomal Recessive |
| Type II (Barth Syndrome) | TAZ | Tafazzin | Cardiomyopathy, neutropenia, growth retardation. | X-linked Recessive |
| Type III (Costeff Syndrome) | OPA3 | OPA3 protein | Optic atrophy, movement disorders. | Autosomal Recessive |
| Type IV ("Unspecified") | Various | Heterogeneous defects in mitochondrial function | Progressive neurological symptoms, often with features of dysfunctional oxidative phosphorylation. | Unknown |
| Type V (DCMA Syndrome) | DNAJC19 | DNAJC19 protein | Dilated cardiomyopathy, ataxia, testicular dysgenesis. | Autosomal Recessive |
3-Methylglutaconic Aciduria Type I (3-MGA-I)
3-MGA-I is a rare autosomal recessive disorder caused by mutations in the AUH gene, leading to a deficiency of 3-methylglutaconyl-CoA hydratase. To date, at least 11 mutations in the AUH gene have been identified as causative for this condition.
Clinical Presentation
The clinical phenotype of 3-MGA-I is highly variable. Some individuals identified through newborn screening have remained asymptomatic. In contrast, others present with severe neurological manifestations that can appear from the neonatal period to adulthood.
Common Clinical Manifestations of 3-MGA-I
-
Developmental delay (including speech)
-
Irregular, uncontrolled muscle movements (dystonia)
-
Muscle spasms and weakness (spastic quadriparesis)
-
Failure to thrive
-
Metabolic acidosis
-
Coma
-
Leukoencephalopathy (in adult-onset cases)
Quantitative Data Summary
Urinary Organic Acid Concentrations
The diagnosis of 3-MGA-I is heavily reliant on the analysis of urinary organic acids. The concentrations of key metabolites are significantly elevated compared to healthy individuals.
| Metabolite | Healthy Individuals (mmol/mol creatinine) | Patients with 3-MGA-I (mmol/mol creatinine) |
| 3-Methylglutaconic Acid | < 20 | Highly elevated, can exceed 1,000 |
| 3-Methylglutaric Acid | Variable, generally low | Usually slightly elevated |
| 3-Hydroxyisovaleric Acid | Trace amounts | High levels (a key diagnostic marker) |
Enzyme Kinetics of 3-Methylglutaconyl-CoA Hydratase
Studies on the kinetic properties of 3-methylglutaconyl-CoA hydratase have been conducted using patient and control fibroblasts and lymphocytes.
| Parameter | Control Fibroblasts | Patient Fibroblasts |
| Km for 3-methylglutaconyl-CoA | 6.9 µmol/liter | Not determined due to low activity |
| Vmax | 568 to 614 pmol/min per mg protein | 11 to 17 pmol/min per mg protein (2-3% of normal) |
Experimental Protocols
Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a synthesized methodology based on standard practices described in the literature.
Objective: To quantify the levels of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid in urine.
Materials:
-
Urine sample (morning void preferred)
-
Internal standard (e.g., tropic acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS instrument with a suitable capillary column (e.g., CP-Sil 8 CB)
Procedure:
-
Sample Preparation: a. Thaw frozen urine sample to room temperature. b. Measure the creatinine (B1669602) concentration of the sample. c. In a glass tube, take a volume of urine equivalent to 0.25 mg of creatinine. d. Add a known amount of the internal standard. e. Adjust the pH to >12 with NaOH for hydrolysis of any lactones. f. After a brief incubation, acidify the sample to pH <2 with HCl.
-
Extraction: a. Add ethyl acetate to the acidified urine and vortex thoroughly to extract the organic acids. b. Centrifuge to separate the phases. c. Carefully transfer the upper organic (ethyl acetate) layer to a clean tube. d. Repeat the extraction process on the aqueous layer to maximize recovery. e. Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Derivatization: a. Evaporate the dried extract to dryness under a stream of nitrogen. b. Add the derivatizing agent (BSTFA + 1% TMCS) to the dried residue. c. Cap the tube tightly and heat at a specified temperature (e.g., 60-80°C) for a specified time to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Program the GC oven with a suitable temperature gradient to separate the compounds. c. The mass spectrometer is operated in scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.
-
Quantification: a. Identify the peaks for the TMS derivatives of 3-methylglutaconic acid, 3-methylglutaric acid, 3-hydroxyisovaleric acid, and the internal standard based on their retention times and mass spectra. b. Calculate the concentration of each analyte by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with pure standards.
Assay of 3-Methylglutaconyl-CoA Hydratase Activity
This protocol is based on the methodology described by Narisawa et al.
Objective: To measure the enzymatic activity of 3-methylglutaconyl-CoA hydratase in cultured fibroblasts or lymphocytes.
Materials:
-
Cultured fibroblasts or isolated lymphocytes
-
Lysis buffer
-
[5-¹⁴C]3-methylglutaconyl-CoA (substrate)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Base (for hydrolysis of CoA esters)
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: a. Harvest cultured fibroblasts or isolated lymphocytes. b. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline). c. Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication). d. Centrifuge the lysate to remove cell debris. e. Determine the protein concentration of the supernatant.
-
Enzymatic Reaction: a. Prepare a reaction mixture containing the reaction buffer and a defined amount of cell lysate protein. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the radiolabeled substrate, [5-¹⁴C]3-methylglutaconyl-CoA. d. Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes), ensuring the reaction is in the linear range. e. Terminate the reaction (e.g., by adding acid).
-
Product Separation and Quantification: a. Hydrolyze the acyl-CoA esters to their free acids by adding a base. b. Inject the sample into the HPLC system. c. Separate the substrate (3-methylglutaconic acid) from the product (3-hydroxy-3-methylglutaric acid) using a suitable gradient on a reverse-phase column. d. Collect fractions corresponding to the substrate and product peaks. e. Measure the radioactivity in each fraction using a scintillation counter.
-
Calculation of Enzyme Activity: a. Calculate the amount of product formed based on the radioactivity detected in the product peak. b. Express the enzyme activity as pmol of product formed per minute per mg of protein.
Diagnostic Workflow for 3-MGA Type I
References
- 1. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AUH gene: MedlinePlus Genetics [medlineplus.gov]
An In-depth Exploration of 3-Methylglutaric Acid and 3-Methylglutarylcarnitine (B109733) as Biomarkers in Metabolic Disorders
This technical guide provides a comprehensive overview of potential biomarkers associated with the metabolic intermediate 3-methylfumaryl-CoA, with a primary focus on its downstream metabolites, 3-methylglutaric acid (3-MGA) and 3-methylglutarylcarnitine (3-MGC). While this compound itself is not a commonly measured biomarker, the accumulation of these related compounds serves as a crucial indicator of underlying inborn errors of metabolism and mitochondrial dysfunction. This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of these complex metabolic diseases.
Core Biomarkers and Their Clinical Significance
The central theme of this guide revolves around two key biomarkers:
-
3-Methylglutaric Acid (3-MGA): A dicarboxylic acid that is typically present at very low levels in healthy individuals. Its elevation in urine is a hallmark of several metabolic disorders.
-
3-Methylglutarylcarnitine (3-MGC): An acylcarnitine ester that is also found in trace amounts under normal physiological conditions. Increased levels of 3-MGC in blood and urine are indicative of disruptions in specific metabolic pathways.
The accumulation of these metabolites is primarily linked to two scenarios:
-
Defects in the Leucine (B10760876) Catabolism Pathway: Inborn errors of metabolism that affect enzymes directly involved in the breakdown of the amino acid leucine can lead to a buildup of upstream intermediates, which are then shunted towards the production of 3-MGA and 3-MGC.
-
Mitochondrial Dysfunction: A broader range of mitochondrial disorders can lead to a metabolic state where acetyl-CoA is diverted from the Krebs cycle towards the de novo synthesis of precursors to 3-MGA and 3-MGC. This is often referred to as the "acetyl-CoA diversion pathway".
Quantitative Data on Key Biomarkers
The following tables summarize the available quantitative data for the primary biomarkers discussed in this guide. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: Urinary 3-Methylglutaric Acid (3-MGA) and 3-Hydroxy-3-Methylglutaric Acid (HMG) Levels
| Analyte | Condition | Biological Matrix | Concentration Range (mmol/mol creatinine) |
| 3-Methylglutaric Acid | Healthy Individuals | Urine | 0.02 - 0.38[1] |
| 3-Methylglutaconic Aciduria | Urine | Can exceed 1,000 | |
| 3-Hydroxy-3-Methylglutaric Acid | Healthy Individuals | Urine | ≤ 26[2] |
| HMG-CoA Lyase Deficiency | Urine | Significantly elevated |
Table 2: 3-Methylglutarylcarnitine (3-MGC) Levels
| Analyte | Condition | Biological Matrix | Concentration |
| 3-Methylglutarylcarnitine | Healthy Individuals | Plasma/Blood, Urine | Normally very low[3] |
| HMG-CoA Lyase Deficiency | Plasma/Blood, Urine | Elevated[3][4][5] | |
| Mitochondrial Dysfunction | Plasma/Blood, Urine | Elevated[3] | |
| Acute Injury (e.g., traumatic brain injury, paraquat (B189505) poisoning) | Blood, Urine | Elevated[3] |
Metabolic Pathways Leading to Biomarker Accumulation
Understanding the metabolic pathways that lead to the production of 3-MGA and 3-MGC is crucial for interpreting biomarker data and for developing targeted therapeutic strategies.
Leucine Catabolism Pathway
The primary pathway for the breakdown of the essential amino acid leucine involves a series of enzymatic steps. A defect in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase is a key cause of the accumulation of upstream metabolites.
Acetyl-CoA Diversion Pathway in Mitochondrial Dysfunction
In cases of compromised mitochondrial energy metabolism, the accumulation of NADH can inhibit the Krebs cycle. This leads to a buildup of acetyl-CoA, which is then diverted to an alternative pathway for the synthesis of 3-methylglutaconyl-CoA, the precursor to the biomarkers 3-MGA and 3-MGC.
Experimental Protocols for Biomarker Analysis
Accurate and reliable measurement of 3-MGA and 3-MGC is essential for the diagnosis and monitoring of associated metabolic disorders. The following are detailed methodologies for the key experiments cited in the literature.
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the quantitative analysis of urinary organic acids, including 3-methylglutaric acid.
1. Sample Preparation:
- A specific volume of urine, normalized to creatinine (B1669602) concentration (e.g., equivalent to 1 µmol of creatinine), is used for analysis.
- An internal standard (e.g., a non-endogenous organic acid) is added to each sample for quantification.
- The urine sample is acidified (e.g., with HCl) to a pH below 2.
- Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.
- The organic solvent layer is separated and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
- The dried residue of organic acids is chemically modified to increase their volatility and thermal stability for GC analysis.
- A common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine.
- The reaction mixture is heated to ensure complete derivatization.
3. GC-MS Analysis:
- The derivatized sample is injected into a gas chromatograph.
- The different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column.
- The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
- The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.
- Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a highly sensitive and specific method for the analysis of acylcarnitines, including 3-methylglutarylcarnitine, in biological fluids.
1. Sample Preparation (from Dried Blood Spots or Plasma):
- Dried Blood Spots (DBS): A small punch (e.g., 3 mm) is taken from the dried blood spot on a filter card.
- Plasma: A small volume of plasma is used. Proteins are typically precipitated by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
- The acylcarnitines are extracted from the DBS punch or the supernatant of the plasma sample using a solvent containing a mixture of stable isotope-labeled internal standards for each class of acylcarnitine.
2. Derivatization (Butylation):
- The extracted acylcarnitines are often converted to their butyl esters to improve their ionization efficiency and fragmentation patterns in the mass spectrometer.
- This is typically achieved by reacting the sample with butanolic-HCl at an elevated temperature.
- After the reaction, the solvent is evaporated.
3. MS/MS Analysis:
- The derivatized sample is reconstituted in a suitable solvent and introduced into the tandem mass spectrometer, often via flow injection or liquid chromatography.
- The first mass spectrometer (MS1) is set to select the precursor ions of the different acylcarnitines.
- These selected ions are then fragmented in a collision cell.
- The second mass spectrometer (MS2) analyzes the resulting fragment ions.
- Specific precursor-to-product ion transitions are monitored for each acylcarnitine, providing high specificity.
- Quantification is performed by comparing the signal intensity of the endogenous acylcarnitines to their corresponding stable isotope-labeled internal standards.
Conclusion
The measurement of 3-methylglutaric acid and 3-methylglutarylcarnitine provides a critical diagnostic window into a range of inborn errors of metabolism and conditions of mitochondrial dysfunction. While this compound is a related intermediate, these downstream metabolites are the key biomarkers that accumulate to detectable levels in pathological states. The methodologies outlined in this guide, namely GC-MS for urinary organic acids and tandem mass spectrometry for acylcarnitines, represent the current standards for the accurate and sensitive detection of these compounds. Further research to establish more comprehensive quantitative data across a wider range of disorders will continue to refine the clinical utility of these important biomarkers.
References
- 1. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 2. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 3. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Purification of 3-Methylfumaryl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-methylfumaryl-CoA from biological samples. Due to the low natural abundance of many acyl-CoA species, an alternative chemo-enzymatic synthesis method is also presented as a viable approach for obtaining this molecule. The protocols provided are based on established methods for the purification of other short- and long-chain acyl-CoA molecules and have been adapted for this compound.
Introduction
This compound is an important intermediate in the metabolism of certain amino acids and other compounds. Accurate quantification and characterization of this molecule are crucial for studying various metabolic pathways and their dysregulation in disease. The purification of this compound from complex biological matrices presents a significant challenge due to its low concentration, inherent instability, and the presence of interfering substances. These application notes provide a comprehensive guide to overcoming these challenges through robust extraction and purification protocols.
Data Presentation
The following table summarizes typical recoveries and concentrations of various acyl-CoA species from biological tissues using methods analogous to those described in this document. While specific data for this compound is not widely available, these values provide a general benchmark for researchers.
| Acyl-CoA Species | Tissue | Extraction Method | Purification Method | Typical Recovery (%) | Typical Concentration (nmol/g wet weight) | Reference |
| Malonyl-CoA | Rat Liver | Trichloroacetic Acid Precipitation | SPE & HPLC/MS | 28.8 ± 0.9 | 1.9 ± 0.6 | [1] |
| Malonyl-CoA | Rat Heart | Trichloroacetic Acid Precipitation | SPE & HPLC/MS | 48.5 ± 1.8 | 1.3 ± 0.4 | [1] |
| Malonyl-CoA | Rat Skeletal Muscle | Trichloroacetic Acid Precipitation | SPE & HPLC/MS | 44.7 ± 4.4 | 0.7 ± 0.2 | [1] |
| Long-chain acyl-CoAs | Rat Heart, Kidney, Muscle | KH2PO4 buffer & 2-propanol homogenization | SPE & HPLC | 70-80 | Not specified | [2] |
| Oleoyl-CoA | Rat Brain | Solid-Phase Extraction | HPLC | Not specified | 11.0 | [3] |
| Palmitoyl-CoA | Rat Brain | Solid-Phase Extraction | HPLC | Not specified | 6.0 | |
| Stearoyl-CoA | Rat Brain | Solid-Phase Extraction | HPLC | Not specified | 4.0 |
Experimental Protocols
General Considerations
-
pH and Temperature Stability: Acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures. All steps should be performed on ice or at 4°C, and buffers should be maintained at a slightly acidic to neutral pH (pH 6.0-7.0) to minimize degradation.
-
Sample Handling: Rapid processing of biological samples is critical to prevent enzymatic degradation of this compound. Snap-freezing fresh tissue in liquid nitrogen is recommended immediately after collection.
Protocol 1: Purification of this compound from Biological Tissues
This protocol outlines a general procedure for the extraction and purification of this compound from animal or plant tissues.
Materials:
-
Biological tissue (e.g., liver, kidney, plant leaves)
-
Liquid nitrogen
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 6.7
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange, such as Strata X-AW, or a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.
-
SPE Conditioning Solution: Methanol
-
SPE Equilibration Solution: Water
-
SPE Wash Solution 1: 2% Formic Acid in water
-
SPE Wash Solution 2: Methanol
-
SPE Elution Buffer: 2-5% Ammonium Hydroxide in 50% Methanol
-
Reverse-Phase HPLC Column (C18)
-
HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
HPLC Mobile Phase B: Acetonitrile with 600 mM Acetic Acid
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice.
-
Add 1 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol and continue homogenization until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the previous step onto the column.
-
Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.
-
Elute the acyl-CoAs with two successive applications of 2.5 mL of the Elution Buffer.
-
Dry the combined eluates under a stream of nitrogen gas at room temperature.
-
-
Reverse-Phase HPLC Purification:
-
Reconstitute the dried sample in 100 µL of 50% methanol.
-
Inject the sample onto a C18 HPLC column.
-
Elute the compounds using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-10 min: 10% B
-
10-30 min: 10-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90% B
-
40-45 min: 90-10% B
-
45-55 min: 10% B
-
-
Monitor the eluent at 260 nm.
-
Collect the fraction corresponding to the retention time of a this compound standard.
-
Protocol 2: Chemo-Enzymatic Synthesis of this compound
As an alternative to purification from biological sources, chemo-enzymatic synthesis offers a reliable method for producing this compound. This approach typically involves the use of a CoA ligase enzyme.
Materials:
-
3-Methylfumaric acid
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl2)
-
CoA Ligase (e.g., a promiscuous 4-coumarate:CoA ligase)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Solid-Phase Extraction (SPE) materials as described in Protocol 1.
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following:
-
10 mM 3-Methylfumaric acid
-
5 mM Coenzyme A
-
15 mM ATP
-
20 mM MgCl2
-
Purified CoA Ligase (concentration to be optimized)
-
Reaction Buffer to a final volume of 1 mL.
-
-
Incubate the reaction mixture at 30-37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Purification:
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the precipitated enzyme.
-
Purify the supernatant containing this compound using the Solid-Phase Extraction and HPLC procedures described in Protocol 1.
-
Visualizations
Metabolic Pathway
The following diagram illustrates the methylaspartate cycle, a metabolic pathway where 2-methylfumaryl-CoA (an isomer of this compound) is an intermediate. This provides context for the biological relevance of this class of molecules.
Caption: The Methylaspartate Cycle for anaplerosis.
Experimental Workflow
This diagram outlines the key steps in the purification of this compound from a biological sample.
Caption: Workflow for the purification of this compound.
References
- 1. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolating 3-Methylfumaryl-CoA with Anion-Exchange Chromatography
Introduction
3-Methylfumaryl-Coenzyme A (CoA) is a key intermediate in various metabolic pathways. Accurate in vitro studies of its function and interactions necessitate a highly purified sample, free from contaminants such as free CoA and other related organic acids. Anion-exchange chromatography is a powerful and widely used technique for the purification of negatively charged molecules like CoA esters.[1][2] This method separates molecules based on their net negative charge, allowing for effective isolation of 3-methylfumaryl-CoA from complex mixtures.[1]
This application note provides a detailed protocol for the isolation of this compound using anion-exchange chromatography, adapted from established methods for similar CoA esters.[3][4]
Principle
At a pH above the isoelectric point (pI) of this compound, the molecule will carry a net negative charge.[1] When a sample containing this compound is loaded onto an anion-exchange column, which consists of a solid support matrix with positively charged functional groups (e.g., diethylaminoethyl or DEAE), the negatively charged this compound will bind to the matrix.[1] Unbound and weakly bound contaminants are washed away. The bound this compound is then eluted by increasing the salt concentration of the buffer, which introduces competing anions that displace the target molecule from the resin.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and desired purity.
1. Materials and Reagents
-
Sample: Crude extract or reaction mixture containing this compound.
-
Anion-Exchange Resin: DEAE-Cellulose or a similar weak anion-exchange resin is recommended for CoA esters.[3]
-
Chromatography Column
-
Buffers:
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Note: Ammonium formate (B1220265) can also be used as a volatile buffer if lyophilization is desired for sample concentration following elution.[3][4]
-
-
Peristaltic Pump
-
Fraction Collector
-
Spectrophotometer for monitoring elution at 260 nm (for the adenine (B156593) ring of CoA).
-
Reagents for Purity Analysis: (e.g., HPLC system, appropriate standards).
2. Sample Preparation
-
Centrifuge the initial sample to remove any particulate matter (10,000 x g for 15 minutes at 4°C).
-
Filter the supernatant through a 0.45 µm filter to ensure a clear sample.
-
Adjust the pH of the sample to match the Equilibration Buffer (pH 7.5).
-
If the sample has a high salt concentration, it may need to be desalted or diluted to ensure binding to the column.
3. Column Packing and Equilibration
-
Prepare a slurry of the DEAE-Cellulose resin in Equilibration Buffer.
-
Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles.
-
Allow the resin to settle and pack uniformly.
-
Wash the packed column with 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.
4. Sample Loading
-
Load the prepared sample onto the equilibrated column using a peristaltic pump at a low flow rate.
-
Collect the flow-through fraction. This fraction contains unbound molecules.
5. Washing
-
Wash the column with 5-10 column volumes of Equilibration Buffer to remove any non-specifically bound contaminants.
-
Continue washing until the absorbance at 260 nm of the effluent returns to baseline.
6. Elution
-
Elute the bound this compound using a linear gradient of increasing salt concentration. This can be achieved by mixing the Equilibration Buffer (Buffer A) and the Elution Buffer (Buffer B). A common gradient is from 0% to 100% Buffer B over 10-20 column volumes.
-
Alternatively, a stepwise elution can be performed by applying buffers with incrementally increasing salt concentrations.
-
Collect fractions of a defined volume throughout the elution process using a fraction collector.
7. Analysis of Fractions
-
Monitor the absorbance of the collected fractions at 260 nm to identify the fractions containing CoA esters.
-
Pool the fractions that form the major peak(s).
-
Confirm the presence and purity of this compound in the pooled fractions using a secondary method such as reverse-phase HPLC.
8. Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are hypothetical and will vary depending on the initial sample.
| Parameter | Value | Notes |
| Resin | DEAE-Cellulose | Weak anion-exchanger suitable for CoA esters.[3] |
| Equilibration Buffer | 20 mM Tris-HCl, pH 7.5 | Ensures binding of negatively charged molecules. |
| Elution Buffer | 20 mM Tris-HCl, 1 M NaCl, pH 7.5 | High salt concentration for elution. |
| Gradient | 0-1 M NaCl | Linear gradient over 20 column volumes. |
| Detection Wavelength | 260 nm | For the adenine moiety of Coenzyme A. |
| Expected Elution [NaCl] | 0.3 - 0.5 M | Estimated range; requires optimization. |
| Purity (Post-IEX) | >90% | As determined by analytical HPLC. |
| Recovery | 60-80% | Dependent on initial sample purity and optimization. |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Biochemical Context: Leucine Metabolism
While a specific signaling pathway for this compound is not well-defined, it is an intermediate in the metabolism of the branched-chain amino acid, leucine. The following diagram illustrates a simplified overview of this metabolic process.
References
Application Note: Quantitative Analysis of 3-Methylfumaryl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylfumaryl-coenzyme A (3-methylfumaryl-CoA) is a short-chain acyl-CoA thioester. The precise quantification of acyl-CoA species is crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target metabolic pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of low-abundance endogenous molecules like this compound. This application note provides a detailed protocol for the quantification of this compound in biological samples using an LC-MS/MS method based on common practices for short-chain acyl-CoA analysis.
Experimental Workflow
The overall experimental process for the quantification of this compound is depicted in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[1][2]
Materials and Reagents
-
This compound standard (MedchemExpress or other supplier)
-
Internal Standard (IS): Propionyl-CoA-d3 or another stable isotope-labeled short-chain acyl-CoA not present in the sample.
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Sample Preparation
A simple and efficient protein precipitation method using 5-sulfosalicylic acid (SSA) is employed to extract short-chain acyl-CoAs.[1]
-
Cell or Tissue Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
For tissues, weigh and homogenize the tissue on ice in a suitable buffer.
-
-
Extraction:
-
Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (Re-equilibration)
-
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving the neutral loss of a 507 Da fragment corresponding to 3'-phosphoadenosine-5'-diphosphate.[3]
-
This compound (Quantitative): Precursor [M+H]⁺ m/z 880.6 → Product m/z 373.6
-
This compound (Qualitative): Precursor [M+H]⁺ m/z 880.6 → Product m/z 428.1
-
Internal Standard (e.g., Propionyl-CoA-d3): To be determined based on the chosen standard.
-
-
Data Presentation
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound, based on typical values for other short-chain acyl-CoAs.[1][3] A calibration curve should be constructed by spiking known concentrations of the this compound standard into a representative blank matrix.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 nM |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
Metabolic Pathway
This compound is structurally similar to 2-methylfumaryl-CoA, an intermediate in the methylaspartate cycle for acetate (B1210297) assimilation found in some haloarchaea. In this cycle, mesaconate is converted to mesaconyl-CoA, which is then hydrated. It is plausible that this compound is involved in a similar metabolic context, potentially related to branched-chain amino acid or fatty acid metabolism. The diagram below illustrates a proposed pathway involving a CoA transferase, based on the known reaction for its isomer.
Caption: Proposed metabolic reaction involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of CoA Esters by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central molecules in cellular metabolism, participating in numerous biochemical reactions, including the citric acid cycle, fatty acid metabolism, and cholesterol synthesis. The accurate quantification and separation of various CoA esters are crucial for understanding metabolic pathways and for the development of therapeutic agents targeting metabolic disorders. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation of these charged molecules with high resolution, speed, and minimal sample consumption, making it an attractive alternative to traditional methods like high-performance liquid chromatography (HPLC).[1] This document provides detailed application notes and protocols for the separation and quantification of CoA esters using capillary electrophoresis.
Principle of Separation
Capillary electrophoresis separates ionic species based on their differential migration in an electric field. When a voltage is applied across a buffer-filled capillary, analytes migrate according to their charge-to-size ratio. For CoA esters, which are negatively charged due to their phosphate (B84403) groups, this allows for effective separation. The use of additives in the running buffer, such as cyclodextrins, can further enhance the separation of structurally similar CoA derivatives.[1]
Key Advantages of Capillary Electrophoresis for CoA Ester Analysis:
-
High Resolution: CE provides excellent separation of complex mixtures of CoA esters.
-
Speed: Analysis times are typically short, often under 30 minutes.[1]
-
Low Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of reagents are required.
-
Sensitivity: Detection limits are in the picomole range, allowing for the analysis of low-abundance species.[1]
Experimental Workflow
The general workflow for the analysis of CoA esters by capillary electrophoresis involves sample preparation, CE separation, and data analysis.
Caption: General experimental workflow for the analysis of CoA esters.
Detailed Protocols
Protocol 1: Separation of Short-Chain CoA Esters by Capillary Zone Electrophoresis (CZE)
This protocol is adapted from a method for the separation of 12 different short-chain CoA esters.[1]
1. Sample Preparation (from Liver Tissue):
-
Excise and freeze-clamp liver tissue immediately in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Neutralize the supernatant containing the CoA esters.
-
The sample is now ready for CE analysis.
2. Capillary Electrophoresis Conditions:
-
Instrument: A standard capillary electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 50-70 cm total length.
-
Running Buffer: 100 mM sodium phosphate (NaH₂PO₄) buffer containing 0.1% β-cyclodextrin, adjusted to pH 6.0.
-
Applied Voltage: -30 kV (negative polarity).
-
Detection: UV detection at 254 nm.
-
Capillary Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
3. Capillary Conditioning:
Before the first run, and between runs, it is crucial to condition the capillary to ensure reproducible migration times. A typical conditioning procedure involves flushing the capillary sequentially with:
-
1 M NaOH
-
Deionized water
-
Running buffer
Protocol 2: General Protocol for Capillary Electrophoresis
For those new to the technique, a general protocol for setting up a CE instrument is as follows:
-
Preparation of the Electrolyte Solution:
-
Weigh the appropriate amount of buffer salts (e.g., sodium borate) and dissolve in distilled water.
-
Adjust the pH to the desired value using a dilute acid or base (e.g., HCl or NaOH).
-
Filter the solution through a 0.45 µm membrane filter and degas it under vacuum.
-
-
Preparation of the Capillary:
-
Cut a fused-silica capillary to the desired length.
-
Flush the capillary with 0.1 M NaOH for 30 minutes to activate the silanol (B1196071) groups.
-
Rinse the capillary with distilled water for 10 minutes, followed by 0.1 M HCl for 10 minutes, and then distilled water again for 10 minutes.
-
Fill the capillary with the electrolyte solution and install it in the instrument.
-
-
Sample Preparation:
-
Mix the sample with an appropriate amount of sample buffer.
-
For biological samples, a protein precipitation step may be necessary.
-
Centrifuge the sample to remove any insoluble material.
-
-
Instrument Setup and Run:
-
Place vials with the running buffer and sample into the instrument autosampler.
-
Set the desired voltage, temperature, and detection wavelength.
-
Inject the sample and start the separation.
-
Quantitative Data
The following table summarizes the migration times for various short-chain CoA esters based on the CZE method described in Protocol 1.
| Analyte | Migration Time (min) |
| CoASH | ~10 |
| HMG CoA | ~11 |
| Methylmalonyl CoA | ~12 |
| Succinyl CoA | ~13 |
| Methylcrotonyl CoA | ~14 |
| Isobutyryl CoA | ~15 |
| Oxidized CoA | ~16 |
| Acetyl CoA | ~17 |
| Crotonoyl CoA | ~18 |
| n-Propionyl CoA | ~19 |
| Acetoacetyl CoA | ~20 |
| Malonyl CoA | ~21 |
Linearity and Detection Limits:
The signal response for the CE method is linear over a range of 1 to 100 nmol, with detection limits in the picomole range.
Metabolic Pathway of CoA Esters
CoA esters are integral to central metabolism, linking various catabolic and anabolic pathways.
Caption: Central role of CoA esters in metabolism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Low Signal | - Improper sample injection- Detector malfunction- Low analyte concentration | - Check injection parameters- Verify detector is on and at the correct wavelength- Concentrate sample or inject for a longer time |
| Poor Resolution | - Inappropriate buffer pH or concentration- Capillary overloading- Capillary contamination | - Optimize buffer conditions- Dilute sample- Perform capillary conditioning |
| Variable Migration Times | - Fluctuation in voltage or temperature- Changes in buffer composition- Inconsistent capillary conditioning | - Ensure stable power supply and temperature control- Prepare fresh buffer daily- Standardize capillary conditioning protocol |
| Broad Peaks | - Sample matrix effects- Adsorption of analytes to the capillary wall | - Perform sample cleanup (e.g., solid-phase extraction)- Use a coated capillary or modify buffer with additives |
Conclusion
Capillary electrophoresis is a highly effective and efficient technique for the separation and quantification of CoA esters. Its high resolution, speed, and sensitivity make it a valuable tool for researchers in metabolism, drug discovery, and clinical diagnostics. The protocols and data presented here provide a solid foundation for the implementation of CE for CoA ester analysis in the laboratory.
References
Application Notes and Protocols for the Detection of 3-Methylfumaryl-CoA in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylfumaryl-CoA is a key intermediate in the catabolic pathway of the essential branched-chain amino acid, leucine (B10760876). The accurate and sensitive detection of this metabolite in cell culture is crucial for studying various metabolic processes, including amino acid metabolism, mitochondrial function, and inborn errors of metabolism such as 3-methylglutaconic aciduria. This document provides a detailed protocol for the sensitive detection and quantification of this compound in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
While specific quantitative data for this compound in cell culture is not extensively reported in the literature, likely due to its transient nature and low intracellular concentrations, the following table provides representative concentrations of other short-chain acyl-CoAs in commonly used cell lines to offer a general framework for expected abundance.
| Acyl-CoA Species | Cell Line | Concentration Range (pmol/10^6 cells) | Reference |
| Acetyl-CoA | Various | 1 - 50 | [1] |
| Propionyl-CoA | Various | 0.1 - 5 | [1] |
| Succinyl-CoA | Various | 0.5 - 20 | [1] |
| Malonyl-CoA | Various | 0.05 - 2 | [2] |
| HMG-CoA | Various | 0.1 - 1 | [2] |
Signaling Pathway
This compound is an intermediate in the leucine degradation pathway. The following diagram illustrates the conversion of leucine to acetoacetate (B1235776) and acetyl-CoA.
Leucine Degradation Pathway
Experimental Workflow
The overall experimental workflow for the detection of this compound in cell culture is depicted below.
Experimental workflow for this compound detection.
Experimental Protocols
Sample Preparation from Cell Culture
This protocol is designed for the extraction of short-chain acyl-CoAs from mammalian cells grown in a 10 cm dish.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (B129727) (v/v in water)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Cell Lysis:
-
After the final PBS wash, add 1 mL of ice-cold 80% methanol to the cell plate (adherent cells) or pellet (suspension cells).
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold acetonitrile to the cell lysate.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of 50% methanol in water (v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 2% B
-
14.1-18 min: 2% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The theoretical monoisotopic mass of this compound ([M]) is 879.1312 g/mol . The protonated precursor ion ([M+H]+) is therefore m/z 880.1385 .
-
Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and a product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365).[3][4]
-
Quantitative Transition: 880.1 -> 373.1
-
Qualitative Transition: 880.1 -> 428.0
-
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument used by infusing a standard of a structurally similar short-chain acyl-CoA.
| Parameter | Value |
| Precursor Ion (Q1) | 880.1 m/z |
| Product Ion (Q3) - Quantitative | 373.1 m/z |
| Product Ion (Q3) - Qualitative | 428.0 m/z |
| Dwell Time | 50-100 ms |
| Collision Energy (CE) | Instrument dependent, optimize |
| Declustering Potential (DP) | Instrument dependent, optimize |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantitative MRM transition of this compound using the instrument's software.
-
Quantification: For absolute quantification, a standard curve should be prepared using a commercially available or synthesized this compound standard. For relative quantification, the peak areas can be normalized to an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) and/or to the total protein content or cell number of the original sample.
References
Application Notes and Protocols for Utilizing 3-Methylfumaryl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfumaryl-coenzyme A (CoA), also known as mesaconyl-CoA, is a key intermediate in the methylaspartate cycle, an anaplerotic pathway for acetate (B1210297) assimilation found in some microorganisms, particularly haloarchaea.[1][2][3] The enzymes that metabolize 3-methylfumaryl-CoA, such as mesaconyl-CoA hydratase and succinyl-CoA:mesaconate CoA-transferase, are crucial for this metabolic route. Understanding the kinetics and mechanisms of these enzymes is vital for fields ranging from microbial physiology to synthetic biology and drug development. These application notes provide detailed protocols for enzymatic assays using this compound as a substrate, along with relevant quantitative data and pathway diagrams.
Metabolic Pathway: The Methylaspartate Cycle
The methylaspartate cycle facilitates the conversion of acetyl-CoA to malate.[1][2] The cycle involves the activation of mesaconate (methylfumarate) to mesaconyl-CoA, which is then hydrated to β-methylmalyl-CoA.
Caption: The Methylaspartate Cycle highlighting the position of this compound (Mesaconyl-CoA).
Quantitative Data
The kinetic parameters of the key enzymes involved in this compound metabolism from Haloarcula hispanica have been characterized.
Table 1: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
| Substrate | Km (mM) | Vmax (U/mg) |
| Succinyl-CoA | 0.2 ± 0.03 | 18 ± 1 |
| Mesaconate | 0.3 ± 0.04 | 18 ± 1 |
| Methylsuccinate | 0.8 ± 0.1 | 16 ± 1 |
| Glutarate | 10 ± 1 | 12 ± 1 |
| Acrylate | 20 ± 2 | 8 ± 1 |
Table 2: Kinetic Parameters of Mesaconyl-CoA Hydratase (Mch)
| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Mesaconyl-C1-CoA | 0.12 ± 0.02 | 130 ± 10 | 180 | 1500 |
| Mesaconyl-C4-CoA | 0.15 ± 0.03 | 35 ± 3 | 50 | 330 |
| β-Methylmalyl-CoA | 0.03 ± 0.01 | 1100 ± 100 | 1500 | 50000 |
Note: this compound is the C4-isomer of mesaconyl-CoA. A kcat of 1045 s-1 for the hydratase activity with this compound has also been reported for the enzyme from Chloroflexus aurantiacus.
Experimental Protocols
Protocol 1: Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Activity
This protocol is adapted from the method described for the enzyme from Haloarcula hispanica. The activity is measured by monitoring the formation of mesaconyl-CoA from succinyl-CoA and mesaconate using Ultra-Performance Liquid Chromatography (UPLC).
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
KCl (3 M)
-
MgCl2 (5 mM)
-
Succinyl-CoA (1 mM)
-
Mesaconate (10 mM)
-
Purified Mct enzyme or cell extract
-
HCl (2 M) in 10% acetonitrile
-
UPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM succinyl-CoA.
-
Add the cell extract or purified Mct enzyme to the reaction mixture.
-
Initiate the reaction by adding 10 mM mesaconate.
-
Incubate the reaction at 37°C.
-
At various time intervals, take 25 µL aliquots of the reaction mixture and stop the reaction by adding 10 µL of 2 M HCl/10% acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by UPLC to quantify the formation of mesaconyl-CoA.
Caption: Workflow for the Mct enzymatic assay.
Protocol 2: Assay for Mesaconyl-CoA Hydratase (Mch) Activity
This protocol measures the hydration of mesaconyl-CoA to β-methylmalyl-CoA and is adapted from studies on the Haloarcula hispanica enzyme. The reaction can be monitored in both the forward and reverse directions by UPLC.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
KCl (3 M)
-
MgCl2 (5 mM)
-
Mesaconyl-C1-CoA or Mesaconyl-C4-CoA (this compound)
-
β-Methylmalyl-CoA (for reverse reaction)
-
Purified Mch enzyme or cell extract
-
HCl (2 M) in 10% acetonitrile
-
UPLC system with a C18 reverse-phase column
Procedure (Forward Reaction):
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 3 M KCl, and 5 mM MgCl2.
-
Add the cell extract or purified Mch enzyme.
-
Initiate the reaction by adding a known concentration of mesaconyl-CoA (either C1 or C4 isomer).
-
Incubate at 37°C.
-
Stop aliquots at different time points with HCl/acetonitrile.
-
Centrifuge and analyze the supernatant by UPLC for the formation of β-methylmalyl-CoA.
Procedure (Reverse Reaction):
-
Follow the same procedure as the forward reaction, but use β-methylmalyl-CoA as the substrate.
-
Analyze the formation of mesaconyl-CoA by UPLC.
A spectrophotometric assay has also been described where the formation of the double bond in mesaconyl-CoA from β-methylmalyl-CoA leads to an increase in absorbance around 284 nm.
Synthesis of this compound (Mesaconyl-CoA)
For enzymatic assays, a reliable source of the substrate is essential. This compound may not be readily available commercially. However, it can be synthesized chemically or enzymatically.
Chemical Synthesis: The mixed anhydride (B1165640) method is a common procedure for synthesizing CoA esters from the corresponding free acid (mesaconic acid). This method can be followed by HPLC purification to separate the C1 and C4 isomers.
Enzymatic Synthesis: β-methylmalyl-CoA can be synthesized enzymatically from propionyl-CoA and glyoxylate using L-malyl-CoA/β-methylmalyl-CoA lyase. Subsequently, mesaconyl-CoA can be produced from β-methylmalyl-CoA using mesaconyl-CoA hydratase.
Caption: Chemical and enzymatic synthesis routes for Mesaconyl-CoA.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers working with this compound and the enzymes of the methylaspartate cycle. These assays are fundamental for characterizing enzyme function, screening for inhibitors, and engineering metabolic pathways. The detailed methodologies for both enzyme activity measurement and substrate synthesis will facilitate further research into this important area of microbial metabolism.
References
Troubleshooting & Optimization
Technical Support Center: 3-Methylfumaryl-CoA Mass Spectrometry Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of 3-methylfumaryl-CoA using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a peak for this compound in my LC-MS/MS analysis. What are the common causes?
A1: Several factors could contribute to the absence of a detectable peak for this compound. These can be broadly categorized into issues with sample preparation, chromatographic separation, and mass spectrometer settings.
-
Sample Preparation: Inefficient extraction or degradation of the analyte during sample preparation is a common problem. Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions.[1] The choice of protein precipitation agent is also critical; for instance, using 5-sulfosalicylic acid (SSA) for deproteinization can offer better recovery for a range of acyl-CoAs compared to methods requiring solid-phase extraction, which may lead to loss of the analyte.[2]
-
Chromatography: Poor chromatographic resolution can lead to co-elution with interfering substances, causing ion suppression. The tripartite structure of this compound, with its polar phosphate (B84403) groups and non-polar acyl chain, can make it challenging to achieve good peak shape and retention on standard reversed-phase columns.[2]
-
Mass Spectrometry: Incorrect mass spectrometer settings, such as the wrong precursor and product ion m/z values for Multiple Reaction Monitoring (MRM), or suboptimal ionization and fragmentation conditions, will prevent detection. Positive ion electrospray ionization (ESI) is generally more sensitive for short-chain acyl-CoAs.[2][3]
Q2: What are the expected m/z values for this compound in positive ion mode?
A2: To determine the expected mass-to-charge ratios (m/z), we first need the molecular formula of this compound, which is C₂₆H₄₀N₇O₁₉P₃S. From this, we can calculate the theoretical exact mass and the expected m/z for the protonated molecule ([M+H]⁺) and its characteristic fragment ions.
Q3: My this compound peak is very broad and shows significant tailing. How can I improve the peak shape?
A3: Poor peak shape for acyl-CoAs is a common chromatographic issue. The phosphate groups can interact with the stationary phase, leading to tailing. Consider the following adjustments to your LC method:
-
Mobile Phase Additives: Incorporating an ion-pairing agent into your mobile phase can improve peak shape. Alternatively, using a buffer such as ammonium (B1175870) acetate (B1210297) can help to shield the phosphate groups and reduce tailing.
-
Column Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase, such as a C8, or exploring HILIC (Hydrophilic Interaction Liquid Chromatography) could provide better separation and peak shape.
-
Gradient Optimization: Adjusting the gradient elution profile can also help to sharpen the peak.
Q4: I am concerned about the stability of my this compound samples. What are the best practices for sample handling and storage?
A4: Acyl-CoAs are known to be unstable. To minimize degradation:
-
Temperature: Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, samples should be kept at -80°C.
-
Solvent: Reconstitute dried extracts in a non-aqueous solvent like methanol, as acyl-CoAs show better stability compared to aqueous solutions.
-
Vials: Use glass autosampler vials instead of plastic ones to reduce the loss of signal.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
This troubleshooting guide follows a logical workflow from sample preparation to data acquisition to help identify the root cause of low or no signal.
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting decision tree for low or no this compound signal.
Quantitative Data Summary
The following table summarizes the theoretical mass-to-charge ratios for this compound, which are essential for setting up the mass spectrometer.
| Analyte | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Primary Fragment (Quantifier) [M+H - 507]⁺ (m/z) | Secondary Fragment (Qualifier) [m/z] |
| This compound | C₂₆H₄₀N₇O₁₉P₃S | 851.1316 | 852.1389 | 345.1437 | 428.0365 |
Note: These are theoretical values. Experimental values may vary slightly.
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from established methods for short-chain acyl-CoA analysis and is designed to ensure good recovery of this compound.
-
Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA) to the homogenized sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean glass autosampler vial for LC-MS/MS analysis.
Sample Preparation and Analysis Workflow
Caption: Workflow from sample preparation to LC-MS/MS analysis for this compound.
Protocol 2: LC-MS/MS Method for this compound Detection
This is a general starting point for an LC-MS/MS method. Optimization will be required for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 2% B to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantitative: 852.1 -> 345.1 (Collision energy will need to be optimized).
-
Qualitative: 852.1 -> 428.0 (Collision energy will need to be optimized).
-
-
Key Principle: All acyl-CoAs undergo characteristic fragmentation, including a neutral loss of 507 Da and the formation of a fragment at m/z 428. The transition corresponding to the neutral loss of 507 is typically the most abundant and is used for quantification.
-
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
improving peak resolution of 3-methylfumaryl-CoA in HPLC
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of 3-methylfumaryl-CoA in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my peak resolution for this compound poor?
Poor peak resolution in HPLC is generally caused by issues related to three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2][3] For a complex analyte like this compound, common problems include co-eluting peaks, peak broadening, and peak tailing.[4]
Specific causes can include:
-
Inappropriate Mobile Phase pH: this compound is an acidic compound with ionizable carboxyl groups. If the mobile phase pH is not properly controlled, the analyte can exist in multiple ionic forms, leading to broad or split peaks.[5][6]
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer directly impact selectivity and retention, which are critical for separating the analyte from matrix components.[1][7]
-
Poor Column Condition: The column may be contaminated, suffering from a void at the inlet, or the stationary phase may be degraded.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing and reduced resolution.[4][6]
-
Excessive Extra-Column Volume: Long tubing between the injector, column, and detector can cause peak broadening.[6]
Q2: How can I optimize the mobile phase to improve separation?
Optimizing the mobile phase is the most powerful way to improve peak resolution.[1] For an acidic analyte like this compound, pH control is the most critical parameter.
-
pH Adjustment: To ensure a single, un-ionized form of the analyte and improve peak shape, the mobile phase pH should be buffered to a value at least 1-2 pH units below the analyte's pKa.[5][9] Using a buffer like phosphate (B84403) or formate (B1220265) helps maintain a stable pH.[9][10]
-
Solvent Selection: Changing the organic solvent can significantly alter selectivity.[2] If you are using acetonitrile, trying methanol (B129727) (or vice versa) can change the elution order of closely eluting peaks.[1]
-
Solvent Strength: Adjusting the percentage of the organic solvent in the mobile phase (%B) modifies the retention factor (k). Decreasing the organic content increases retention time, which can improve the separation of early-eluting peaks.[1][2]
-
Gradient Elution: For complex samples, a gradient elution (where the solvent strength is changed over time) is often necessary to resolve all components effectively.[10]
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for acidic compounds is often caused by secondary interactions between the analyte's carboxyl groups and active sites (residual silanols) on the silica-based column packing.[3]
-
Primary Solution: Lower Mobile Phase pH: Lowering the pH of the mobile phase suppresses the ionization of both the analyte and the surface silanols, minimizing these unwanted interactions and leading to more symmetrical peaks.[3][5]
-
Other Causes:
-
Column Contamination: Strongly retained impurities can create active sites. Flush the column with a strong solvent to clean it.[8]
-
Column Void: A void or channel in the column packing can distort the peak. This often requires column replacement.
-
Sample Overload: Injecting too high a concentration of the analyte can cause tailing. Try diluting the sample.[8]
-
Q4: What HPLC column parameters should I consider changing?
If mobile phase optimization is insufficient, adjusting column parameters can improve efficiency and resolution.[2]
-
Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[1][2] However, they also generate higher backpressure.
-
Column Length: Increasing the column length increases the number of theoretical plates, which can improve the resolution of closely eluting peaks.[1][11] This will also increase run time and backpressure.
-
Stationary Phase: While a standard C18 column is often a good starting point for CoA esters[12], changing the stationary phase can provide different selectivity.[1] Consider a C8 column for less retention or specialized polar-embedded or polar-endcapped columns, which are more stable in highly aqueous mobile phases and can offer different selectivity for polar compounds.[5]
Q5: How do flow rate and temperature affect my separation?
Flow rate and temperature are important parameters that influence efficiency and selectivity.
-
Flow Rate: Lowering the flow rate generally increases the time the analyte spends interacting with the stationary phase, which can improve resolution, especially for difficult separations.[4] However, this comes at the cost of longer analysis times.
-
Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure.[3][4] However, high temperatures can degrade thermally sensitive compounds and may change elution order (selectivity).[4][11] Maintaining a stable, controlled temperature is crucial for reproducible results.[8]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow
When encountering poor resolution, follow a systematic approach. Start by optimizing the most impactful parameters, such as the mobile phase, before moving to hardware changes like replacing the column.
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
The Resolution Equation Factors
Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). This diagram shows how each parameter contributes to the final separation.
Caption: The relationship between key chromatographic factors and peak resolution.
Quantitative Data Summaries
The following tables provide illustrative data on how changing key parameters can affect the separation of an acidic analyte like this compound.
Table 1: Illustrative Effect of Mobile Phase pH on Analyte Retention and Peak Shape
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from Impurity | Notes |
|---|---|---|---|---|
| 4.5 | 3.2 | 1.8 | 0.9 | Significant tailing, poor resolution. Analyte is partially ionized. |
| 3.5 | 4.5 | 1.3 | 1.4 | Reduced tailing, improved resolution. |
| 2.5 | 5.8 | 1.1 | 1.9 | Optimal. Symmetrical peak, baseline resolution. Analyte is fully protonated. |
Table 2: Illustrative Comparison of HPLC Column Configurations
| Parameter | Column A (Standard) | Column B (High Efficiency) | Column C (Alternate Selectivity) |
|---|---|---|---|
| Stationary Phase | C18 | C18 | Polar-Embedded C18 |
| Particle Size | 5 µm | 2.6 µm | 3 µm |
| Dimensions | 4.6 x 150 mm | 4.6 x 100 mm | 4.6 x 150 mm |
| Plate Count (N) | ~12,000 | ~18,000 | ~14,000 |
| Resolution (Rs) | 1.3 | 1.8 | 1.6 |
| Backpressure | Low | High | Medium |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to find the optimal mobile phase pH for symmetrical peak shape and good retention of this compound.
-
Buffer Selection: Choose a buffer with a pKa near your target pH range. For a target pH of 2.5-3.5, a 20-50 mM potassium phosphate or ammonium (B1175870) formate buffer is suitable.[9][10]
-
Prepare Aqueous Stock: Prepare a 1L aqueous solution of your chosen buffer (e.g., 20 mM potassium phosphate).
-
pH Adjustment:
-
Aliquot three 200 mL portions of the buffer stock.
-
Using a calibrated pH meter, adjust the pH of the aliquots to 3.5, 3.0, and 2.5, respectively, using a dilute acid (e.g., phosphoric acid).[9]
-
-
Mobile Phase Preparation: For each pH level, prepare the final mobile phase by mixing it with the organic solvent (e.g., acetonitrile or methanol) at your desired starting ratio (e.g., 90:10 Aqueous:Organic). Filter and degas all mobile phases before use.[10]
-
Systematic Testing:
-
Equilibrate the HPLC system with the pH 3.5 mobile phase.
-
Inject your this compound standard and analyze the chromatogram for retention time, peak asymmetry, and resolution.
-
Repeat the process for the pH 3.0 and pH 2.5 mobile phases, ensuring the column is fully equilibrated each time.
-
-
Evaluation: Compare the chromatograms to identify the pH that provides the best combination of retention and peak symmetry.
Protocol 2: Gradient Method Development for Improved Resolution
This protocol is for developing a gradient method to separate this compound from other components in a complex mixture.
-
Define Mobile Phases:
-
Mobile Phase A: Aqueous buffer at the optimal pH determined in Protocol 1 (e.g., 20 mM potassium phosphate, pH 2.5).
-
Mobile Phase B: Acetonitrile (or methanol).
-
-
Scouting Gradient:
-
Run a fast, broad linear gradient to determine the approximate elution conditions.[5]
-
Example Program: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Identify the percentage of B at which this compound elutes. Let's assume it elutes at 10 minutes, corresponding to ~65% B.
-
-
Develop an Optimized Gradient:
-
Design a shallower gradient around the elution point identified in the scouting run. This gives the peaks more time to separate.
-
Example Program:
-
0-2 min: Hold at 50% B.
-
2-12 min: Linear gradient from 50% to 75% B (a 2.5% per minute slope).
-
12-14 min: Ramp to 95% B (column wash).
-
14-16 min: Hold at 95% B.
-
16-17 min: Return to 50% B.
-
17-22 min: Re-equilibrate at 50% B.
-
-
-
Refinement: Analyze the chromatogram from the optimized gradient. If resolution is still insufficient, further decrease the slope of the gradient around the eluting peaks (e.g., change the slope to 1% per minute).
Protocol 3: Column Flushing and Regeneration
Use this protocol if you suspect column contamination is causing poor peak shape or high backpressure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Solvent Series: Flush the column sequentially with a series of solvents, moving from polar to non-polar to remove a wide range of contaminants. Use at least 10-20 column volumes for each step.
-
Step 1 (Buffered Mobile Phase): Flush with your mobile phase without the buffer salts (e.g., Water/Acetonitrile) to remove salts.
-
Step 2 (100% Water): Flush with HPLC-grade water.
-
Step 3 (100% Acetonitrile): Flush with 100% acetonitrile.
-
Step 4 (100% Isopropanol): A stronger solvent to remove strongly bound hydrophobic compounds.
-
Step 5 (Reversal): Reverse the sequence, ending with your initial mobile phase.
-
-
Reverse Flush (Optional): For severe contamination at the column inlet, you can reverse the direction of flow during the flushing sequence. Check your column's manual to ensure it is permissible.[8]
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard to confirm that performance (peak shape, retention time) has been restored. If not, the column may be permanently damaged and require replacement.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
stability of 3-methylfumaryl-CoA in different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-methylfumaryl-CoA under various storage conditions. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other acyl-CoA esters, is primarily influenced by temperature, pH, and the presence of enzymes. The thioester bond is susceptible to hydrolysis, which can be accelerated by non-optimal pH conditions and elevated temperatures. Additionally, cellular enzymes, particularly thioesterases, can rapidly degrade the molecule.
Q2: What is the optimal pH range for storing this compound?
A2: Acyl-CoA esters are most stable in slightly acidic conditions. For short-term storage, a pH range of 4.0 to 6.0 is recommended to minimize chemical hydrolysis of the thioester bond. Alkaline conditions (pH > 7.5) should be strictly avoided as they promote rapid degradation.
Q3: What is the recommended long-term storage temperature for this compound?
A3: For long-term storage, this compound should be stored at -80°C as a dry pellet or in a suitable non-aqueous solvent. For routine laboratory use, storage at -20°C is acceptable for shorter durations. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: How can I prevent enzymatic degradation of this compound during sample extraction?
A4: To prevent enzymatic degradation, it is crucial to rapidly quench metabolic activity at the time of sample collection. For cell cultures, this can be achieved by flash-freezing in liquid nitrogen or by immediate extraction with a cold organic solvent like methanol (B129727). For tissue samples, flash-freezing is the standard method. Subsequently, maintaining samples at low temperatures (0-4°C) throughout the extraction procedure is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound in LC-MS/MS Analysis | Sample Degradation: The thioester bond may have been hydrolyzed due to improper storage or handling. | Ensure rapid quenching of metabolic activity upon sample collection. Store samples as dry pellets at -80°C and reconstitute just prior to analysis. Keep samples on ice during all preparation steps. |
| Inefficient Extraction: The extraction protocol may not be suitable for acyl-CoAs. | Use an acidic extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) to improve stability. Consider using a validated protocol for acyl-CoA extraction, such as protein precipitation with an organic solvent. | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for acyl-CoA separation. | For reversed-phase chromatography, use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid). The use of ion-pairing agents can also improve peak shape. |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound. | Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. |
| Lack of a Suitable Internal Standard: Using an inappropriate internal standard can lead to quantification errors. | The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used as it is not naturally abundant in most biological systems. |
Stability of Acyl-CoA Esters in Different Solvents
The following table summarizes the stability of various acyl-CoA esters in different solutions over a 24-hour period when stored on an autosampler. This data can be used as a proxy to estimate the stability of this compound under similar conditions.[1]
| Compound | Reconstitution Solvent | Stability after 4h (% remaining) | Stability after 24h (% remaining) |
| Acetyl-CoA | Methanol | 100 | 98 |
| 50% Methanol / 50% Ammonium (B1175870) Acetate (B1210297) (pH 7.0) | 95 | 90 | |
| Water | 92 | 85 | |
| Butyryl-CoA | Methanol | 100 | 99 |
| 50% Methanol / 50% Ammonium Acetate (pH 7.0) | 96 | 91 | |
| Water | 93 | 87 | |
| Hexanoyl-CoA | Methanol | 100 | 100 |
| 50% Methanol / 50% Ammonium Acetate (pH 7.0) | 98 | 95 | |
| Water | 95 | 90 | |
| Octanoyl-CoA | Methanol | 100 | 100 |
| 50% Methanol / 50% Ammonium Acetate (pH 7.0) | 99 | 97 | |
| Water | 96 | 92 | |
| Decanoyl-CoA | Methanol | 100 | 100 |
| 50% Methanol / 50% Ammonium Acetate (pH 7.0) | 99 | 98 | |
| Water | 97 | 94 |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol describes a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells.
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell culture dish.
-
Immediately add 1 mL of ice-cold 80% methanol per 10 cm dish to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the tube on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the analysis of acyl-CoA extracts by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and ramp up to a high percentage (e.g., 98%) to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification due to its high sensitivity and specificity.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phospho-ADP moiety.
-
Visualizations
References
Technical Support Center: Quantifying Low-Abundance Acyl-CoAs
Welcome to the technical support center for the analysis of low-abundance acyl-Coenzyme A (acyl-CoA) species. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome the challenges associated with the accurate quantification of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance acyl-CoAs?
Quantifying acyl-CoAs, especially those at low abundance, is challenging due to several factors. These molecules are prone to both chemical and enzymatic degradation, making them highly unstable in aqueous solutions.[1][2] Key difficulties include:
-
Inherent Instability: The thioester bond is susceptible to hydrolysis. Rapid sample processing, maintaining cold temperatures (on ice), and using stabilizing agents are crucial to prevent degradation.[3][4]
-
Low Recovery: Inefficient cell lysis, incomplete extraction, and losses during sample cleanup steps like solid-phase extraction (SPE) can lead to poor recovery, particularly for more hydrophilic short-chain acyl-CoAs.[3]
-
Matrix Effects: Co-extracted components from complex biological samples can interfere with the ionization of target analytes during mass spectrometry analysis, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Divergent Physicochemical Properties: Acyl-CoAs span a wide range of polarities, from hydrophilic short-chain species to hydrophobic long-chain species. This makes it difficult to develop a single extraction and chromatographic method that is optimal for all species simultaneously.
Q2: What is the best way to store samples to ensure acyl-CoA stability?
To minimize degradation, biological samples should be processed immediately after collection. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C. It is critical to avoid repeated freeze-thaw cycles, which can significantly compromise the integrity of acyl-CoAs.
Q3: Which deproteinization agent is better for acyl-CoA extraction: Trichloroacetic Acid (TCA) or 5-Sulfosalicylic Acid (SSA)?
The choice depends on the target analytes. While TCA is commonly used, it often requires a subsequent solid-phase extraction (SPE) step for removal, during which hydrophilic species like pantothenate, dephospho-CoA, and free CoA can be lost. In contrast, 5-sulfosalicylic acid (SSA) effectively deproteinizes samples without the need for SPE removal, leading to significantly higher recovery of short-chain acyl-CoAs and CoA biosynthetic precursors.
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
Good chromatographic separation is essential to reduce ion suppression and ensure accurate quantification. For a broad range of short- to long-chain acyl-CoAs, reversed-phase liquid chromatography (RPLC) using a C18 column is a common and effective approach. Peak shape and resolution can often be improved by using ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide). For wider coverage, hydrophilic interaction liquid chromatography (HILIC) has also been used successfully.
Q5: What is a suitable internal standard for acyl-CoA quantification?
The gold standard is a stable isotope-labeled version of the target analyte, which corrects for matrix effects and variability throughout the entire workflow. When these are not available, odd-chain acyl-CoAs such as pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0) are excellent alternatives, as they are not typically found in most biological systems.
Troubleshooting Guide
Issue 1: Low or No Signal for Acyl-CoAs in LC-MS/MS
A weak or absent signal is one of the most common issues. The following decision tree can help diagnose the potential cause.
Issue 2: Poor Peak Shape in Chromatography
Poor peak shape (e.g., tailing or splitting) can compromise resolution and quantification.
| Possible Cause | Recommended Solution |
| Secondary Interactions | Acyl-CoAs can interact with metal components in the LC system. Use a biocompatible system or a column with passivation technology. |
| Inappropriate pH | The charge state of the phosphate (B84403) groups affects retention and peak shape. Operating at a higher pH (e.g., using ammonium hydroxide) can improve peak symmetry for many acyl-CoAs. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Dilute the sample or reduce the injection volume. |
| Suboptimal Mobile Phase | The use of an ion-pairing agent in the mobile phase can significantly improve peak shape for these anionic molecules. |
Issue 3: Inaccurate or Imprecise Quantification
High variability between replicates or deviation from expected values points to issues with quantification accuracy.
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting species from the sample matrix can suppress or enhance the analyte signal. Improve chromatographic separation or implement a more effective sample cleanup like SPE. |
| Non-Linearity | The detector response may not be linear across the entire concentration range, especially at very low or high levels. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. |
| Lack of Suitable Internal Standard | Without a proper internal standard, variations in sample prep and injection volume cannot be corrected. Use a stable isotope-labeled or odd-chain acyl-CoA internal standard added early in the workflow. |
| Calibration Mismatch | Calibration standards prepared in a clean solvent do not account for matrix effects. Construct calibration curves in a matrix that closely matches the study samples (matrix-matched calibration). |
Data Presentation: Quantitative Comparisons
Table 1: Analyte Recovery with SSA vs. TCA-SPE Extraction Methods
This table summarizes the percent recovery of various CoA species when extracted with 2.5% 5-sulfosalicylic acid (SSA) versus 10% trichloroacetic acid (TCA) followed by solid-phase extraction (SPE). Data is relative to a standard spiked in water.
| Analyte | % Recovery (TCA + SPE) | % Recovery (2.5% SSA) | Key Observation |
| Pantothenate | 0% | >100% | SSA method retains hydrophilic precursors lost in SPE. |
| Dephospho-CoA | 0% | >99% | SSA method retains hydrophilic precursors lost in SPE. |
| Coenzyme A (Free) | 1% | 74% | SSA provides vastly superior recovery for free CoA. |
| Acetyl-CoA | 36% | 59% | SSA shows improved recovery for short-chain acyl-CoAs. |
| Malonyl-CoA | 26% | 74% | SSA shows improved recovery for short-chain acyl-CoAs. |
| Propionyl-CoA | 62% | 80% | Both methods work, but SSA provides higher recovery. |
| Isovaleryl-CoA | 58% | 59% | Recovery is comparable for this more hydrophobic species. |
Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents
The stability of acyl-CoAs was assessed over 24 hours in various solutions to determine the optimal reconstitution solvent for dried extracts prior to LC-MS/MS analysis.
| Reconstitution Solvent | Average Stability (% of Time-Zero) |
| Methanol (B129727) | Excellent (>95%) |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | Good (~90%) |
| Water | Poor (<70%) |
| 50 mM Ammonium Acetate (pH 7) | Moderate (~80%) |
| 50% Methanol / 50% Ammonium Acetate (pH 3.5) | Poor (<60%) |
Finding: Methanol provided the best stability for analytes over the tested period and was selected as the optimal reconstitution solvent.
Experimental Protocols & Workflows
General Experimental Workflow
The overall process from sample collection to data analysis requires careful handling at each step to ensure data quality and reproducibility.
Protocol 1: Acyl-CoA Extraction from Cultured Cells (SSA Method)
This protocol is adapted from methods that demonstrate high recovery for short-chain species and does not require an SPE step.
-
Metabolism Quenching: Aspirate culture media from the cell plate (e.g., 6-well plate) on ice. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis & Extraction: a. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard (e.g., C17:0-CoA). b. Scrape the cells from the plate and transfer the entire lysate to a microcentrifuge tube. c. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, pre-chilled tube.
-
Analysis: The supernatant can be injected directly into the LC-MS/MS system for analysis.
Protocol 2: Acyl-CoA Extraction from Tissue (Solvent Precipitation & SPE)
This protocol is a more traditional method suitable for various tissue types, incorporating an optional SPE cleanup step to reduce matrix interference.
-
Sample Preparation: a. Weigh approximately 100 mg of frozen tissue, keeping it frozen to prevent degradation. b. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. c. Homogenize thoroughly until no visible tissue fragments remain. Keep the homogenizer on ice throughout the process.
-
Solvent Extraction: a. Transfer the homogenate to a glass tube. Add organic solvents such as acetonitrile (B52724) and isopropanol. A 20-fold excess of solvent is often recommended. b. Vortex vigorously and centrifuge to pellet the precipitated protein and tissue debris.
-
Sample Cleanup (SPE): a. Condition a weak anion exchange or C18 SPE column according to the manufacturer's instructions. b. Load the supernatant from the previous step onto the SPE column. c. Wash the column to remove interfering compounds (e.g., salts and polar lipids). d. Elute the acyl-CoAs using an appropriate solvent (e.g., methanol with ammonium hydroxide).
-
Final Steps: a. Dry the eluted sample under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried pellet in a small volume of a suitable solvent (e.g., methanol) immediately prior to LC-MS/MS analysis.
References
preventing degradation of 3-methylfumaryl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-methylfumaryl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, an acyl-CoA thioester, is primarily caused by two factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, which is significantly accelerated at non-neutral pH (both acidic and alkaline conditions) and elevated temperatures.
-
Enzymatic Degradation: Endogenous enzymes, such as thioesterases, present in biological samples can rapidly hydrolyze the thioester bond.
Q2: What is the first and most critical step to prevent the degradation of this compound upon sample collection?
A2: The most critical step is to immediately quench metabolic activity. This is typically achieved by flash-freezing the sample in liquid nitrogen and keeping it at -80°C until further processing. For cultured cells, rapid quenching of metabolism can be achieved by using ice-cold extraction solvents.
Q3: What type of extraction method is recommended for this compound?
A3: A protein precipitation extraction using an ice-cold acidic solvent is highly recommended. This method serves to simultaneously halt enzymatic activity and precipitate proteins that could interfere with downstream analysis. Common and effective extraction solutions include perchloric acid (PCA), sulfosalicylic acid (SSA), or organic solvent mixtures like methanol (B129727)/acetonitrile/water.
Q4: How should I store my samples containing this compound?
A4: For long-term storage, samples should be kept at -80°C. It is advisable to store them as pellets after extraction and solvent evaporation. Reconstituting the sample in an appropriate buffer just before analysis is recommended. For short-term storage of extracts, keeping them at 4°C for no longer than 24 hours is a general guideline, though stability should be empirically determined.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Inefficient quenching of enzymatic activity. | Ensure rapid and effective quenching immediately upon sample collection. For tissues, this means flash-freezing in liquid nitrogen. For cell cultures, use ice-cold extraction solvents and work quickly on ice. |
| Degradation due to improper storage. | Store samples at -80°C. Avoid repeated freeze-thaw cycles. | |
| Suboptimal extraction procedure. | Use an acidic protein precipitation method. Ensure the extraction solvent is ice-cold and that the sample remains cold throughout the extraction process. | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | Standardize all sample preparation steps, including incubation times and temperatures. Minimize the time samples are kept at room temperature. |
| Incomplete protein precipitation. | Ensure thorough mixing of the sample with the extraction solvent and allow sufficient incubation time on ice for complete protein precipitation. | |
| Poor chromatographic peak shape | Inappropriate reconstitution solvent. | Reconstitute the dried extract in a solvent that is compatible with your chromatographic mobile phase. A common choice is an aqueous buffer with a slightly acidic to neutral pH containing an ion-pairing agent. |
| Adsorption to plasticware. | Consider using low-adhesion microcentrifuge tubes and pipette tips. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Quenching: Immediately after collection, flash-freeze approximately 20-50 mg of tissue in liquid nitrogen.
-
Homogenization: Grind the frozen tissue into a fine powder using a liquid nitrogen-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA). Homogenize the sample on ice using a tissue homogenizer.
-
Protein Precipitation: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Neutralization (if using PCA): Neutralize the supernatant by adding a solution of 3 M K2CO3 in 0.5 M TRIZMA base until the pH is between 6.0 and 7.0.
-
Storage: The extract can be immediately analyzed or stored at -80°C.
Protocol 2: Extraction of this compound from Cultured Cells
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold 60% methanol to the culture dish and scrape the cells.
-
Extraction: Transfer the cell suspension to a microcentrifuge tube. Add an equal volume of ice-cold chloroform (B151607) and vortex thoroughly.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.
-
Drying: Dry the aqueous extract using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a suitable buffer for your analytical method (e.g., 50 mM ammonium (B1175870) acetate).
Data Presentation
Table 1: General Stability of Acyl-CoA Thioesters under Various Conditions
| Condition | Factor | Impact on Stability | Recommendation |
| Temperature | Elevated Temperature | Significantly increases the rate of hydrolysis. | Always keep samples on ice or at 4°C during processing. For long-term storage, use -80°C. |
| pH | Alkaline pH (>7.5) | Rapidly increases hydrolysis of the thioester bond.[2] | Maintain a slightly acidic to neutral pH (6.0-7.0) during extraction and in the final extract. |
| Strongly Acidic pH (<4.0) | Can also lead to hydrolysis, though generally slower than alkaline conditions. | Use acidic conditions for protein precipitation but consider neutralization for storage and analysis. | |
| Enzymatic Activity | Thioesterases | Rapidly cleave the thioester bond. | Quench metabolic activity immediately upon sample collection and use a protein precipitation method to remove enzymes. |
Visualizations
Caption: Degradation pathways of this compound.
References
dealing with isomeric interference in 3-methylfumaryl-CoA analysis
Technical Support Center: Analysis of 3-Methylfumaryl-CoA
Welcome to the technical support center for the analysis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of this compound, with a particular focus on resolving isomeric interference.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its isomers.
Question: Why am I seeing co-elution of peaks for this compound and other isomers?
Answer: Co-elution of this compound with its isomers, such as 2-methylfumaryl-CoA and citraconyl-CoA, is a common challenge due to their similar chemical structures and physicochemical properties. Here are the primary reasons and troubleshooting steps:
-
Inadequate Chromatographic Resolution: The stationary phase and mobile phase composition may not be optimal for separating these closely related isomers.
-
Solution: Optimize the liquid chromatography (LC) method. Consider using a high-resolution column, such as a sub-2 µm particle size C18 column. Experiment with different mobile phase compositions, including the use of ion-pairing reagents like dimethylbutylamine (DMBA) or adjusting the pH of the mobile phase to exploit subtle differences in the ionization of the isomers. A shallow gradient elution can also improve separation.
-
-
Method Suitability: The chosen analytical method may not be suitable for isomer separation.
Question: My signal intensity for this compound is low and inconsistent. What could be the cause?
Answer: Low and variable signal intensity can be attributed to several factors, from sample preparation to instrument settings.
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly at neutral or alkaline pH.
-
Solution: Keep samples on ice or at 4°C during preparation and analysis. Use acidic conditions (e.g., pH 4-5) for extraction and in the mobile phase to improve stability.[3]
-
-
Inefficient Ionization or Ion Suppression: The presence of co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer.
-
Solution: Improve sample clean-up using solid-phase extraction (SPE). Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
-
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or collision energy will result in poor sensitivity.
-
Solution: Perform a compound-specific optimization of the MS/MS parameters by infusing a pure standard of this compound.
-
Question: I am observing unexpected peaks in my chromatogram. How can I identify them?
Answer: Unexpected peaks can arise from contamination, sample degradation products, or other metabolites.
-
Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself.
-
Solution: Run blank injections of your mobile phase and extraction solvent to identify any background contamination. Ensure all glassware is thoroughly cleaned.
-
-
Degradation Products: As mentioned, this compound can degrade.
-
Solution: Analyze a freshly prepared standard to see if the unexpected peaks are also present. If so, they may be degradation products.
-
-
High-Resolution Mass Spectrometry: To identify unknown peaks, high-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition, which can then be used to search metabolite databases.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that can cause interference?
A1: The most common isomers that can interfere with the analysis of this compound are 2-methylfumaryl-CoA and citraconyl-CoA. These isomers have the same mass and similar fragmentation patterns, making their distinction by mass spectrometry alone challenging without proper chromatographic separation.
Q2: What is the recommended analytical technique for resolving this compound from its isomers?
A2: Reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most effective technique.[1][2] The high resolving power of UPLC combined with the specificity and sensitivity of MS/MS allows for the separation and quantification of these isomers.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identity should be confirmed by comparing the retention time and the fragmentation pattern (the ratio of product ions) of the peak in your sample to that of a certified reference standard of this compound analyzed under the same conditions.
Q4: Are there any specific sample preparation techniques recommended for this compound analysis?
A4: Yes, a robust sample preparation is crucial. This typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an acid (e.g., formic acid or perchloric acid) to improve stability, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[3]
Q5: What are the key parameters to optimize in the LC-MS/MS method for this analysis?
A5: Key parameters for optimization include:
-
Chromatography: Column chemistry (e.g., C18), particle size, column temperature, mobile phase composition (including pH and any ion-pairing agents), and the gradient elution profile.
-
Mass Spectrometry: ESI source parameters (capillary voltage, source temperature, gas flows) and MS/MS parameters for each isomer (precursor ion, product ions, collision energy, and dwell time).
Quantitative Data Summary
Achieving baseline separation of this compound and its isomers is critical for accurate quantification. The following table provides a hypothetical, yet realistic, representation of chromatographic resolution that could be achieved with an optimized UPLC-MS/MS method.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Quantification (LOQ) (ng/mL) |
| Citraconyl-CoA | 4.2 | - | 0.5 |
| 2-Methylfumaryl-CoA | 4.8 | 1.8 | 0.5 |
| This compound | 5.3 | 1.6 | 0.5 |
Note: These values are for illustrative purposes and will vary depending on the specific instrumentation and method conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
-
Homogenization: Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 80% methanol (B129727)/20% water with 0.1% formic acid) on ice.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by the extraction buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide).
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Protocol 2: UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a high-resolution reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase:
-
Mobile Phase A: Water with 10 mM dimethylbutylamine (DMBA) and 10 mM acetic acid (pH ~4.5).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a shallow gradient to resolve the isomers. For example:
-
0-2 min: 5% B
-
2-8 min: 5-30% B
-
8-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
MS/MS Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for each isomer to ensure specificity. The precursor ion will be the [M+H]+ of the methylfumaryl-CoA isomers. Product ions will result from the fragmentation of the CoA moiety.
Visualizations
Caption: A logical workflow for troubleshooting isomeric interference.
Caption: A typical experimental workflow for this compound analysis.
References
enhancing the sensitivity of 3-methylfumaryl-CoA detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 3-methylfumaryl-CoA. Our goal is to help you enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting and quantifying this compound?
A1: The most sensitive and specific method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity by monitoring specific precursor and product ion transitions, minimizing interference from complex biological matrices.
Q2: Can I use a standard Coenzyme A assay kit to measure this compound?
A2: Standard Coenzyme A (CoA) assay kits typically measure the total free CoA pool and may not be directly applicable for the specific quantification of this compound. These kits often rely on enzymes that recognize free CoA as a substrate. To adapt such a kit, you would need a specific enzyme that can quantitatively release CoA from this compound, and you would need to ensure the kit's detection system is not inhibited by other components in your reaction.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in a mass spectrometer?
A3: Based on its chemical formula (C26H40N7O19P3S), the expected mass-to-charge ratios for this compound are provided in the table below. These values are crucial for setting up a selective and sensitive LC-MS/MS method.
| Adduct | Predicted m/z |
| [M+H]+ | 880.13848 |
| [M+Na]+ | 902.12042 |
| [M-H]- | 878.12392 |
| [M+NH4]+ | 897.16502 |
Data sourced from PubChem CID: 71448968[1][2]
Q4: Are there any known isomers of this compound that I should be aware of during analysis?
A4: Yes, 2-methylfumaryl-CoA is a known isomer. These two molecules can be interconverted by the enzyme 2-methylfumaryl-CoA isomerase. Depending on the biological system you are studying, it is possible that both isomers are present. Chromatographic separation is therefore critical to distinguish between them and ensure accurate quantification of this compound.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the detection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in LC-MS/MS | 1. Analyte Degradation: this compound can be unstable, especially at non-optimal pH or temperature. | - Keep samples on ice or at 4°C during preparation. - Use a buffered extraction solvent (e.g., pH 6.5-7.5). - Analyze samples as quickly as possible after preparation. |
| 2. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. | - Use a validated extraction protocol for short-chain acyl-CoAs. A common method is protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by solid-phase extraction (SPE). | |
| 3. Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion pairs or collision energy will result in poor sensitivity. | - Use the predicted m/z values from the FAQ section as a starting point. - Optimize the collision energy for the specific transitions of this compound using a pure standard. | |
| Poor Peak Shape in Chromatography | 1. Inappropriate Column Chemistry: The choice of HPLC/UHPLC column is critical for good separation and peak shape. | - A C18 reversed-phase column is commonly used for acyl-CoA analysis. - Consider a column with a different chemistry (e.g., C8, phenyl-hexyl) if peak shape is still an issue. |
| 2. Suboptimal Mobile Phase: The mobile phase composition, including pH and additives, can significantly impact peak shape. | - Use a mobile phase containing an ion-pairing agent like dimethylbutylamine (DMBA) or an amine modifier to improve peak shape. - Optimize the gradient elution profile. | |
| Interference from Other Molecules | 1. Isomeric Interference: Co-elution of 2-methylfumaryl-CoA can lead to inaccurate quantification. | - Optimize the chromatographic method to achieve baseline separation of the isomers. This may require a longer gradient or a different column. |
| 2. Matrix Effects: Components of the biological sample can suppress or enhance the ionization of this compound. | - Use a stable isotope-labeled internal standard (if available) to correct for matrix effects. - Perform a matrix effect study by comparing the signal of a pure standard in solvent versus a post-extraction spiked sample. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive detection of this compound in biological samples. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold extraction solvent (90% acetonitrile, 10% water).
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B (re-equilibration)
-
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary Transition: 880.1 -> 373.1 (Precursor -> Product)
-
Confirmatory Transition: 880.1 -> 428.0 (Precursor -> Product)
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Energy: Optimize for your specific instrument (start around 20-30 eV).
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified metabolic context of this compound.
Caption: Troubleshooting decision tree for low signal issues.
References
Technical Support Center: Method Validation for 3-Methylfumaryl-CoA Quantification
Welcome to the technical support center for the analytical method validation of 3-methylfumaryl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions (FAQs) related to the analysis of this and other short-chain acyl-CoAs.
Disclaimer: Validated analytical methods specifically for this compound are not widely published. The following guidance is based on established best practices and published methods for the quantification of other short-chain acyl-Coenzyme A (CoA) derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). All methodologies should be thoroughly validated for the specific application and matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound and similar analytes.
| Problem | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | Analyte Instability: Acyl-CoAs can be unstable and susceptible to degradation.[1] | - Keep samples on ice or at 4°C during preparation. - Process samples as quickly as possible. - Evaluate the addition of antioxidants or enzyme inhibitors to the extraction solvent. - Check the stability of stock solutions and prepared samples under different storage conditions (e.g., -20°C, -80°C). |
| Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix. | - Optimize the protein precipitation solvent (e.g., try different ratios of acetonitrile, methanol, or acetone). - Consider solid-phase extraction (SPE) for sample cleanup and concentration. A C18 stationary phase is often effective for acyl-CoAs. | |
| Mass Spectrometer Tuning: Incorrect precursor and product ion settings will result in poor sensitivity. | - Infuse a standard solution of this compound to optimize the precursor ion ([M+H]⁺) and identify the most abundant, stable product ions. - Based on the common fragmentation of acyl-CoAs, expect a neutral loss of 507 Da and a product ion at m/z 428.[1][2][3][4] | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Variability in extraction efficiency or sample volume. | - Ensure accurate and consistent pipetting. - Use a validated internal standard (IS) that mimics the analyte's behavior during sample preparation and ionization. - Ensure complete protein precipitation by adequate vortexing and centrifugation. |
| Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte's ionization. | - Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar acyl-CoA can be used, but requires careful validation. - Improve chromatographic separation to resolve the analyte from interfering matrix components. - Evaluate different sample cleanup techniques (e.g., SPE, liquid-liquid extraction). | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic Issues: Inappropriate column, mobile phase, or gradient. | - Ensure the column is properly conditioned. - Optimize the mobile phase pH and organic solvent composition. Acyl-CoAs are often analyzed using reversed-phase chromatography with a C18 column and a mobile phase containing a weak acid like formic acid. - Adjust the gradient slope to improve peak shape. |
| Sample Overload: Injecting too much analyte can lead to peak distortion. | - Dilute the sample and reinject. | |
| Inaccurate Results (Poor Accuracy) | Calibration Curve Issues: Incorrectly prepared calibrators or inappropriate curve fitting. | - Prepare fresh calibration standards from a well-characterized stock solution. - Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²). The calibration curve should have an R² value >0.99. |
| Internal Standard Issues: The IS may not be tracking the analyte's behavior correctly. | - Ensure the IS is added at a consistent concentration to all samples and standards. - The ideal IS is a stable isotope-labeled version of the analyte. If using an analog, ensure it co-elutes and has similar ionization efficiency. |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate precursor and product ions for this compound in an LC-MS/MS method?
A1: First, determine the exact mass of this compound (--INVALID-LINK--) and calculate the mass of its protonated precursor ion ([M+H]⁺). For MS/MS fragmentation, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da). Another common product ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428. Therefore, you should optimize the collision energy for the transitions of your calculated [M+H]⁺ to these respective product ions.
Q2: What is a suitable internal standard (IS) for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS will have nearly identical chemical properties and chromatographic retention time, and it will effectively compensate for variations in sample preparation and matrix effects. If a SIL-IS is not available, a structurally similar short-chain acyl-CoA that is not endogenously present in the sample can be used as an analog IS. However, this requires thorough validation to ensure it adequately mimics the analyte's behavior.
Q3: My samples show significant signal suppression. How can I mitigate these matrix effects?
A3: Matrix effects can be a significant challenge in biological sample analysis. Here are several strategies to address them:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Use a Different Ionization Source: If available, try atmospheric pressure chemical ionization (APCI) as it can be less susceptible to matrix effects than electrospray ionization (ESI) for some compounds.
Q4: What are the key parameters to assess during method validation for this compound quantification?
A4: A full method validation should include the assessment of:
-
Specificity and Selectivity: Ensure that no other components in the matrix interfere with the detection of the analyte and IS.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision). This should be assessed within a single run (intra-day) and across multiple days (inter-day).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: Evaluate the stability of the analyte in the biological matrix and in processed samples under various storage and handling conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of short-chain acyl-CoAs from cell culture or tissue homogenates.
-
Sample Collection: Harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 80:20 methanol:water) on ice.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add a cold protein precipitation agent, such as 10% sulfosalicylic acid (SSA) or ice-cold acetonitrile, to the sample homogenate.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a starting point for developing an LC-MS/MS method for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: [M+H]⁺ → [M+H - 507]⁺ and/or [M+H]⁺ → 428.
-
Internal Standard: To be determined based on the chosen IS.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for the specific instrument and analyte.
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree for method validation.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Methylfumaryl-CoA and 3-Methylglutaryl-CoA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two structurally related acyl-coenzyme A (CoA) derivatives, 3-methylfumaryl-CoA and 3-methylglutaryl-CoA, which are pertinent to metabolic studies. While 3-methylglutaryl-CoA is a recognized, albeit not mainstream, metabolite, information regarding the natural occurrence and metabolic role of this compound is notably scarce in current scientific literature. This guide summarizes the available information on both molecules, highlighting their established and potential roles in metabolic pathways and outlines experimental approaches for their study.
Introduction to this compound and 3-Methylglutaryl-CoA
This compound and 3-methylglutaryl-CoA are both six-carbon dicarboxylic acyl-CoA molecules. Their structural difference lies in the presence of a double bond in this compound, making it an unsaturated compound, whereas 3-methylglutaryl-CoA is saturated. This seemingly minor structural variance can have significant implications for their chemical properties and biological activities.
3-Methylglutaryl-CoA is primarily known as a downstream metabolite in the leucine (B10760876) degradation pathway. Its precursor, 3-methylglutaconyl-CoA, is a key intermediate in this catabolic process. While not a central metabolite, the byproducts of 3-methylglutaryl-CoA, such as 3-methylglutaric acid and 3-methylglutaryl carnitine, have been identified as biomarkers for certain inborn errors of metabolism.
This compound , on the other hand, is less characterized. It is commercially available as a synthetic omega-carboxyacyl-CoA, but its presence and function in natural metabolic pathways have not been well-documented. Its structural similarity to other metabolic intermediates suggests potential, yet unconfirmed, roles in cellular metabolism.
Metabolic Pathways and Enzymatic Interactions
The Leucine Degradation Pathway and the Origin of 3-Methylglutaryl-CoA
The primary established metabolic context for a closely related precursor to 3-methylglutaryl-CoA is the catabolism of the branched-chain amino acid leucine.
Differentiating Acyl-CoA Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of acyl-CoA isomers is critical for unraveling complex metabolic pathways and understanding disease states. This guide provides an objective comparison of analytical methods for acyl-CoA isomer differentiation, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous cellular processes, including the β-oxidation of fatty acids, the biosynthesis of lipids, and the regulation of gene expression through post-translational modifications. The structural isomerism of acyl-CoAs, such as the distinction between the straight-chain butyryl-CoA and the branched-chain isobutyryl-CoA, presents a significant analytical challenge. However, resolving these isomers is crucial as they arise from distinct metabolic pathways and can have different biological roles. This guide focuses on comparing the primary analytical technique for this purpose, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with other relevant methods.
Comparison of Analytical Methods
The differentiation of acyl-CoA isomers is most effectively achieved by methods that combine high-resolution chromatographic separation with sensitive and specific detection. While several techniques can be employed for the analysis of acyl-CoAs in general, their ability to resolve isomers varies significantly.
| Method | Principle | Selectivity for Isomers | Sensitivity | Throughput | Key Advantages | Key Limitations |
| UPLC-MS/MS | Chromatographic separation based on polarity followed by mass-to-charge ratio detection and fragmentation. | High | High (fmol to pmol) | Moderate to High | Excellent specificity and sensitivity; allows for quantification of multiple isomers in a single run.[1][2][3] | Requires sophisticated instrumentation; method development can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on boiling point and polarity, followed by mass analysis. | Moderate to High | High | Moderate | Well-established for fatty acid analysis after derivatization. | Requires derivatization of non-volatile acyl-CoAs, which can introduce variability. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility in a capillary, coupled to a mass spectrometer. | Moderate | High | Moderate | Good for charged and polar molecules; requires small sample volumes. | Lower loading capacity compared to LC; can have reproducibility challenges. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | High | Low | Low | Non-destructive; provides detailed structural information for isomer identification. | Significantly lower sensitivity compared to MS-based methods. |
Featured Analytical Method: UPLC-MS/MS for Butyryl-CoA and Isobutyryl-CoA Separation
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) stands out as the premier technique for the baseline separation and accurate quantification of acyl-CoA isomers.[1] The use of sub-2 µm particle columns in UPLC systems allows for higher resolution and faster analysis times compared to traditional HPLC.
A notable application is the separation of butyryl-CoA and isobutyryl-CoA, which are intermediates in fatty acid metabolism and branched-chain amino acid catabolism, respectively. Achieving this separation is critical for studying metabolic flux and diagnosing certain metabolic disorders.
Quantitative Performance of a UPLC-MS/MS Method:
| Parameter | Butyryl-CoA | Isobutyryl-CoA |
| Retention Time (min) | 5.2 | 4.8 |
| Linear Range (µM) | 0.1 - 100 | 0.1 - 100 |
| Limit of Detection (LOD) | 50 fmol | 50 fmol |
| Limit of Quantitation (LOQ) | 150 fmol | 150 fmol |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 8% | < 8% |
| Recovery (%) | 92 ± 5% | 95 ± 4% |
Data is representative and compiled from typical performance of UPLC-MS/MS methods for short-chain acyl-CoA analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs from Mammalian Cells
Solid-phase extraction is a widely used technique to clean up and concentrate acyl-CoAs from complex biological matrices prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in a cold solvent mixture, typically containing an organic solvent like methanol and an aqueous buffer, along with internal standards.
-
Protein Precipitation: Precipitate proteins by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the cell lysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol or an appropriate mixture of organic solvent and aqueous buffer (e.g., methanol with a small amount of ammonium hydroxide).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.
UPLC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm). A porous graphitic carbon (PGC) column can also be used for enhanced separation of polar and structurally similar isomers.[4]
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the more hydrophobic acyl-CoAs. For short-chain isomers, a shallow gradient is often employed to maximize resolution.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA isomer and internal standard. For example:
-
Butyryl-CoA/Isobutyryl-CoA: m/z 838.2 → 331.1
-
-
Collision Energy and other MS parameters: Optimized for each analyte to achieve maximum sensitivity.
Signaling Pathways and Experimental Workflows
The differentiation of acyl-CoA isomers is crucial for understanding specific metabolic pathways. Below are diagrams of two key pathways where acyl-CoA isomers play a pivotal role.
The catabolism of branched-chain amino acids (BCAAs) like valine leads to the formation of isobutyryl-CoA, a branched-chain acyl-CoA. This pathway is distinct from the straight-chain acyl-CoAs produced during fatty acid oxidation. The ability to differentiate isobutyryl-CoA from its isomer, butyryl-CoA, is essential for studying BCAA metabolism and its dysregulation in diseases such as maple syrup urine disease.
The catabolism of the essential amino acid lysine produces glutaryl-CoA, which is subsequently converted to crotonyl-CoA. Crotonyl-CoA serves as the substrate for a post-translational modification called histone crotonylation, which plays a role in regulating gene expression. Analyzing the flux through this pathway requires specific measurement of crotonyl-CoA.
The general workflow for the analysis of acyl-CoA isomers involves several key steps, from sample collection to data interpretation. Each step must be carefully optimized to ensure accurate and reproducible results.
Conclusion
The differentiation of acyl-CoA isomers is a challenging but essential task in metabolic research. UPLC-MS/MS has emerged as the gold standard for this application, offering unparalleled sensitivity and selectivity. The choice of chromatographic column, either a C18 or a porous graphitic carbon phase, can be tailored to the specific isomers of interest. By combining optimized sample preparation techniques, such as solid-phase extraction, with robust UPLC-MS/MS methods, researchers can accurately quantify acyl-CoA isomers and gain deeper insights into their roles in health and disease. The provided protocols and workflows serve as a guide for establishing these powerful analytical techniques in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographyonline.com [chromatographyonline.com]
The Untapped Potential of 3-Methylfumaryl-CoA: A Comparative Guide to Biomarkers in Metabolic Disease
For Immediate Release
In the landscape of metabolic disease research, the quest for more specific and predictive biomarkers is paramount. While established markers have provided invaluable insights, the exploration of novel candidates linked to core pathophysiological pathways holds the key to earlier diagnosis and more effective therapeutic strategies. This guide provides a comparative analysis of 3-methylfumaryl-CoA, a potential yet underexplored biomarker, against currently utilized markers for metabolic disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in advancing the understanding and treatment of metabolic disorders.
Metabolic syndrome is a constellation of conditions, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk of cardiovascular disease and type 2 diabetes.[1][2] The identification of sensitive and specific biomarkers is crucial for risk stratification and monitoring disease progression.[3] Current biomarkers primarily reflect inflammation, dyslipidemia, and glucose dysregulation.[4][5]
Recent metabolomic studies have consistently highlighted the association between elevated levels of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—and metabolic syndrome. This strong correlation suggests that downstream metabolites of BCAA catabolism could serve as more direct indicators of metabolic dysfunction. Here, we focus on this compound, an intermediate in the leucine degradation pathway, as a prospective biomarker.
Comparative Analysis of Biomarkers for Metabolic Disease
The following table summarizes the characteristics of this compound as a potential biomarker in comparison with established markers for metabolic disease.
| Biomarker | Class | Link to Metabolic Disease | Measurement Method | Advantages | Disadvantages |
| This compound | Acyl-CoA | Downstream metabolite of leucine; elevated BCAAs are strongly linked to insulin resistance and obesity. May reflect flux through the BCAA catabolic pathway. | LC-MS/MS | Potentially more specific to the metabolic disturbances associated with BCAA catabolism. May provide a more dynamic measure of metabolic flux. | Not yet validated as a biomarker. Lack of established clinical reference ranges. Requires specialized equipment for measurement. |
| Leptin | Adipokine | Hormone regulating energy balance; levels are often elevated in obesity and associated with insulin resistance. | ELISA, RIA | Well-established marker of adiposity. Predictive of developing metabolic syndrome. | Levels can be influenced by acute changes in energy balance and may not solely reflect metabolic health. Leptin resistance is a common confounding factor. |
| Adiponectin | Adipokine | Insulin-sensitizing and anti-inflammatory hormone; levels are typically decreased in individuals with metabolic syndrome. | ELISA, RIA | Well-established inverse correlation with metabolic syndrome and cardiovascular risk. | Levels can be influenced by genetic factors and may not always correlate with the severity of insulin resistance. |
| C-Reactive Protein (CRP) | Inflammatory Marker | A sensitive marker of systemic inflammation, which is a key feature of metabolic syndrome. | Immunoassay | Widely available clinical test. A strong predictor of cardiovascular events. | Non-specific marker of inflammation; levels can be elevated in various other conditions not related to metabolic disease. |
| Triglycerides (TG) | Lipid | A core component of the diagnostic criteria for metabolic syndrome; reflects dyslipidemia. | Enzymatic colorimetric assay | Routinely measured in clinical practice. Directly reflects a key aspect of metabolic dysregulation. | Levels are highly variable and influenced by recent dietary intake. |
| HDL-Cholesterol | Lipid | A key component of the diagnostic criteria for metabolic syndrome; low levels are associated with increased cardiovascular risk. | Enzymatic colorimetric assay | Routinely measured in clinical practice. Strong inverse correlation with cardiovascular disease risk. | Can be influenced by genetic factors, medications, and lifestyle. |
| Glycated Hemoglobin (HbA1c) | Glucose Metabolism | Reflects long-term glycemic control and is a key marker for diagnosing and monitoring diabetes. | Immunoassay, HPLC | Provides a stable measure of average blood glucose over weeks to months. | May not be sensitive enough for detecting early stages of insulin resistance before significant hyperglycemia occurs. |
Signaling Pathways and Experimental Workflows
To contextualize the potential role of this compound, it is essential to understand its position within the leucine catabolism pathway and the workflow for its validation as a biomarker.
Caption: Leucine catabolism pathway.
The diagram above illustrates the breakdown of leucine into acetyl-CoA and acetoacetate. This compound is hypothesized as an intermediate step between 3-methylglutaconyl-CoA and HMG-CoA.
Caption: Biomarker validation workflow.
This workflow outlines the necessary steps to validate this compound as a clinically relevant biomarker for metabolic disease.
Experimental Protocols
Quantification of this compound and other Acyl-CoAs in Biological Samples
The following protocol provides a general framework for the extraction and quantification of short- to medium-chain acyl-CoAs, including this compound, from biological tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.
-
Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing internal standards).
-
Homogenize the tissue using a bead beater for 2-3 cycles of 30 seconds with cooling on ice in between.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Cell Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent to the cell culture plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest, as well as their corresponding internal standards, need to be optimized.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
3. Data Analysis:
-
Peak areas for each analyte and internal standard are integrated using the instrument's software.
-
The ratio of the analyte peak area to the internal standard peak area is calculated.
-
A standard curve is generated using known concentrations of the analytes to quantify the absolute concentrations in the samples.
-
Concentrations are normalized to the initial tissue weight or cell number.
Conclusion
While this compound is not yet an established biomarker, its position within the leucine catabolism pathway, which is known to be dysregulated in metabolic disease, makes it a compelling candidate for further investigation. Its validation would require a systematic approach, as outlined in this guide. By comparing its potential performance with that of established biomarkers, researchers can better appreciate the opportunities and challenges in the evolving field of metabolic disease diagnostics. The development of highly specific biomarkers like this compound could pave the way for more personalized and effective management of metabolic syndrome and its associated comorbidities.
References
- 1. researchgate.net [researchgate.net]
- 2. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylcrotonyl-Coenzyme A Carboxylase Is a Component of the Mitochondrial Leucine Catabolic Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. JCI - The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency [jci.org]
A Comparative Guide to the Quantification of 3-Methylfumaryl-CoA: LC-MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques for the measurement of 3-methylfumaryl-CoA: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a comprehensive overview of the methodologies, performance characteristics, and experimental workflows to aid in the selection of the most appropriate method for your research needs.
This compound is a key intermediate in the catabolism of the branched-chain amino acid leucine. Aberrant levels of this metabolite can be indicative of certain inborn errors of metabolism, such as 3-methylglutaconic aciduria. Consequently, its precise and accurate measurement in biological matrices is crucial for both basic research and clinical diagnostics.
Quantitative Performance Comparison
The choice between LC-MS and enzymatic assays often depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the typical performance characteristics of each method for the analysis of acyl-CoAs, including this compound.
| Parameter | LC-MS/MS | Enzymatic Assay (Coupled) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Enzyme-catalyzed reaction leading to a detectable product |
| Specificity | High (based on mass and fragmentation) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity (LOD) | Low nM to pM range[1] | pM to µM range |
| Linearity Range | Wide (typically 3-4 orders of magnitude)[2] | Narrower (dependent on enzyme kinetics) |
| Precision (CV%) | < 15%[2] | < 20% |
| Accuracy (% Recovery) | 85-115%[2] | 80-120% |
| Throughput | High (with autosampler) | Moderate to High (microplate compatible) |
| Matrix Effects | Potential for ion suppression or enhancement | Potential for interference from endogenous activators/inhibitors |
| Instrumentation | LC system coupled to a tandem mass spectrometer | Spectrophotometer or fluorometer |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these assays. Below are representative protocols for the quantification of this compound using both LC-MS/MS and a proposed coupled enzymatic assay.
LC-MS/MS Method for this compound
This method is adapted from established protocols for the analysis of short- and medium-chain acyl-CoAs.[2][3][4]
1. Sample Preparation (from cell culture or tissue)
-
Extraction: Homogenize cell pellets or pulverized tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA or an odd-chain acyl-CoA not present in the sample).
-
Protein Precipitation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB 1cc (30 mg) SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the cleared supernatant from the previous step.
-
Wash the column with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 60% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For many acyl-CoAs, a common product ion corresponding to the phosphopantetheine moiety is observed.[2]
Coupled Enzymatic Assay for this compound
A direct enzymatic assay for this compound is not commonly described. However, a plausible approach involves a coupled assay leveraging the activity of an enoyl-CoA hydratase.[5][6] This proposed assay measures the hydration of this compound to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then quantified in a subsequent reaction.
1. Principle
The assay is based on a two-step enzymatic reaction:
- Hydration: this compound + H₂O ---(Enoyl-CoA Hydratase)---> (S)-3-Hydroxy-3-methylglutaryl-CoA
- Cleavage and Detection: (S)-3-Hydroxy-3-methylglutaryl-CoA ---(HMG-CoA Lyase)---> Acetyl-CoA + Acetoacetate (B1235776)
The production of acetoacetate can be monitored, or more commonly, the formation of acetyl-CoA is coupled to a reaction that produces a detectable change in absorbance or fluorescence. For example, the acetyl-CoA can be used by citrate (B86180) synthase in the presence of oxaloacetate, and the release of Coenzyme A-SH can be detected using Ellman's reagent (DTNB), which produces a yellow color measured at 412 nm.
2. Assay Protocol (96-well plate format)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme Mix: In assay buffer, combine enoyl-CoA hydratase (commercially available, may require screening for activity with this compound), HMG-CoA lyase, oxaloacetate, and DTNB.
-
-
Assay Procedure:
-
Add 50 µL of sample or standard (this compound) to each well.
-
Add 150 µL of the enzyme mix to each well to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures can greatly aid in understanding these analytical methods.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
Comparative Analysis of 3-Methylfumaryl-CoA Levels: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic context and analytical approaches for the study of 3-methylfumaryl-CoA, a key intermediate in leucine (B10760876) catabolism. This guide provides a comparative framework in the absence of directly reported tissue concentrations.
Leucine Degradation and the Role of this compound
This compound is a transient intermediate in the catabolism of the branched-chain amino acid leucine. The breakdown of leucine occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site for the initial steps. The pathway ultimately yields acetyl-CoA and acetoacetate, which can then enter central energy metabolism.
The formation and consumption of this compound are catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase. This enzyme hydrates 3-methylglutaconyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The reverse reaction, the dehydration of HMG-CoA, would produce this compound, though the equilibrium of this reaction in vivo is not well-documented.
Comparative Levels of Acyl-CoAs in Different Tissues
To provide a reference for the potential concentrations of this compound, the following table summarizes the reported levels of other short-chain and long-chain acyl-CoAs in various rat tissues. These values were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Liver generally exhibits the highest concentrations of total acyl-CoAs, reflecting its central role in metabolism[1].
| Acyl-CoA Species | Liver (nmol/g wet weight) | Kidney (nmol/g wet weight) | Heart (nmol/g wet weight) | Brain (nmol/g wet weight) |
| Total Acyl-CoAs | ~150 | ~75 | ~60 | ~20 |
| Acetyl-CoA | 25-60 | 5-15 | 5-20 | 2-5 |
| Propionyl-CoA | 0.5-2.0 | 0.2-1.0 | 0.3-1.5 | 0.1-0.5 |
| Butyryl-CoA | 0.1-0.5 | <0.1 | 0.1-0.3 | <0.1 |
| Malonyl-CoA | 2-5 | ~0.1 | 0.5-2.0 | <0.1 |
| Succinyl-CoA | 5-15 | 2-8 | 3-10 | 1-3 |
| Palmitoyl-CoA (C16:0) | 5-15 | 1-3 | 2-5 | 0.5-1.5 |
| Oleoyl-CoA (C18:1) | 8-20 | 2-5 | 3-8 | 1-2 |
Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the physiological state of the animal and the specific analytical methods used.
Experimental Protocols for Acyl-CoA Analysis
The quantification of acyl-CoA species in tissues is a challenging analytical task due to their low abundance and chemical instability. The current gold standard for this analysis is LC-MS/MS.
Tissue Homogenization and Extraction
This is a critical step to ensure the preservation of acyl-CoA integrity.
-
Rapid Freezing: Immediately after collection, tissue samples should be snap-frozen in liquid nitrogen to quench all metabolic activity.
-
Homogenization: Frozen tissue is typically weighed and homogenized in a cold acidic solution to precipitate proteins and prevent enzymatic degradation of acyl-CoAs. A common homogenization buffer is 10% trichloroacetic acid (TCA) or a mixture of acetonitrile (B52724), methanol, and water.
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards is added during the homogenization step to correct for extraction losses and variations in instrument response.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The resulting supernatant containing the acyl-CoAs is often further purified and concentrated using a solid-phase extraction cartridge. This step helps to remove interfering substances and enriches the acyl-CoA fraction.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluate is dried down under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column is commonly used, and the mobile phases typically consist of an aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is employed to separate the different acyl-CoA species based on their chain length and polarity.
-
Mass Spectrometric Detection: The separated acyl-CoAs are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For each acyl-CoA, a specific precursor ion (the molecular ion) and one or more product ions (fragments generated by collision-induced dissociation) are monitored.
-
Quantification: The concentration of each endogenous acyl-CoA is determined by comparing its peak area to the peak area of its corresponding stable isotope-labeled internal standard.
References
Distinguishing 3-Methylfumaryl-CoA: A Comparative Guide for Researchers
A comprehensive guide for the accurate identification and differentiation of 3-methylfumaryl-CoA from other fumaryl-CoA derivatives, employing advanced analytical techniques. This guide provides detailed experimental protocols, comparative data, and visual workflows to support researchers in metabolic studies and drug development.
In the intricate landscape of cellular metabolism, the accurate identification of specific acyl-Coenzyme A (acyl-CoA) thioesters is paramount. Among these, this compound, a key intermediate in certain metabolic pathways, can be easily mistaken for its structural isomers and other related fumaryl-CoA derivatives. This guide presents a systematic approach to distinguish this compound from its counterparts, focusing on the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and providing insights into nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Differentiating Fumaryl-CoA Derivatives by LC-MS/MS
The primary and most sensitive method for the analysis of acyl-CoA esters is LC-MS/MS.[1][2] The separation of these compounds by liquid chromatography is typically based on their polarity, while mass spectrometry allows for their detection and structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Chromatographic Separation:
Mass Spectrometric Analysis:
All acyl-CoA thioesters share a common Coenzyme A moiety, which results in a characteristic fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. A hallmark of acyl-CoA analysis is the observation of a neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule.[3]
The key to distinguishing between fumaryl-CoA derivatives lies in the specific m/z of the precursor ion and the unique fragmentation pattern of the acyl portion of the molecule. This compound has a molecular formula of C26H40N7O19P3S and a monoisotopic mass of 879.139 g/mol .[4]
Table 1: Comparative Mass Spectrometry Data for Fumaryl-CoA Derivatives
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (m/z) | Key Fragment Ion [M-507+H]+ (m/z) |
| Fumaryl-CoA | C25H38N7O19P3S | 865.123 | 866.130 | 359.135 |
| 2-Methylfumaryl-CoA (Mesaconyl-CoA) | C26H40N7O19P3S | 879.139 | 880.146 | 373.151 |
| This compound | C26H40N7O19P3S | 879.139 | 880.146 | 373.151 |
As indicated in Table 1, 2-methylfumaryl-CoA and this compound are isomers and therefore have the same mass and precursor ion m/z. Differentiation between these two positional isomers using mass spectrometry alone can be challenging and often relies on subtle differences in their fragmentation patterns. High-resolution mass spectrometry and careful analysis of the MS/MS spectra may reveal unique fragment ions or differences in the relative abundance of common fragments that can aid in their distinction.
Experimental Protocols
LC-MS/MS Analysis of Fumaryl-CoA Derivatives:
This protocol provides a general framework for the analysis of fumaryl-CoA derivatives. Optimization of chromatographic conditions may be required to achieve baseline separation of isomers.
1. Sample Preparation:
-
Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents (e.g., methanol, acetonitrile).[1]
-
The final extract should be reconstituted in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS.
-
MRM Transitions:
-
Fumaryl-CoA: 866.1 -> 359.1
-
2-Methylfumaryl-CoA / this compound: 880.1 -> 373.1
-
-
Collision Energy: Optimize for the specific instrument and compounds, typically in the range of 20-40 eV.
Visualization of Analytical Workflow
Caption: Workflow for the analysis of fumaryl-CoA derivatives.
Structural Confirmation by NMR Spectroscopy
While LC-MS/MS is a powerful tool for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. Obtaining high-quality NMR data for acyl-CoA derivatives can be challenging due to their relatively low abundance in biological samples and the complexity of the CoA moiety. However, for synthesized standards, 1H and 13C NMR can provide definitive structural information.
The position of the methyl group in this compound versus 2-methylfumaryl-CoA will result in distinct chemical shifts and coupling patterns for the protons and carbons in the fumaryl (B14642384) moiety. Researchers with access to synthetic standards can use NMR to confirm the identity of the specific isomer they are studying.
Metabolic Pathway Context
Caption: Simplified metabolic pathway illustrating the position of fumaryl-CoA derivatives.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H40N7O19P3S | CID 71448968 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 3-methylfumaryl-CoA and its closely related metabolites. We delve into its metabolic context, compare enzymatic activities, and provide detailed experimental protocols for its quantification, supported by experimental data.
Metabolic Pathway of this compound
This compound is a key intermediate in the 3-hydroxypropanoate bicycle, a carbon fixation pathway found in some non-sulfur bacteria like Chloroflexus aurantiacus. This cycle is an alternative to the more common Calvin cycle for the assimilation of CO2. In this pathway, this compound is formed from mesaconyl-C1-CoA and is subsequently hydrated to (3S)-citramalyl-CoA by the enzyme This compound hydratase (EC 4.2.1.153)[1][2][3].
While this compound itself is not directly involved in major human metabolic pathways, its structural analog, 3-methylglutaconyl-CoA , is a critical intermediate in the catabolism of the essential amino acid leucine. The enzyme responsible for its hydration is 3-methylglutaconyl-CoA hydratase (EC 4.2.1.18), which converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[4][5][6]. Deficiencies in this enzyme lead to the genetic disorder 3-methylglutaconic aciduria type I[5][7].
The diagram below illustrates the position of this compound in the 3-hydroxypropanoate bicycle.
Comparative Quantitative Data
Table 1: Kinetic Parameters of 3-Methylglutaconyl-CoA Hydratase
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | Reference |
| Human Fibroblasts (Control) | 3-Methylglutaconyl-CoA | 6.9 | 568-614 | Not Reported | [4] |
| Human Lymphocytes (Control) | 3-Methylglutaconyl-CoA | 9.4 | 1089-1359 | Not Reported | [4] |
| Purified Human AUH Gene Product | (E)-3-Methylglutaconyl-CoA | 8.3 | 3.9 U/mg | 5.1 | [7] |
| Purified Human AUH Gene Product | (E)-Glutaconyl-CoA | 2.4 | 1.1 U/mg | 1.4 | [7] |
Note: The Vmax values from fibroblast and lymphocyte lysates represent the activity in crude cell extracts, while the data for the purified AUH gene product reflects the activity of the isolated enzyme.
Experimental Protocols
The quantification of this compound and related metabolites typically requires sensitive and specific analytical techniques due to their low abundance and the complexity of biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose[8][9].
Proposed LC-MS/MS Method for this compound Quantification
This protocol is a composite based on established methods for other short-chain acyl-CoAs and dicarboxylic acids[8][9][10][11].
1. Sample Preparation:
-
Extraction: Homogenize tissue or cell samples in a cold extraction solution (e.g., 80:20 methanol (B129727):water or 10% trichloroacetic acid).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be passed through a C18 SPE cartridge to remove interfering substances.
-
Derivatization (Optional but Recommended for Improved Sensitivity): Dicarboxylyl-CoAs can be derivatized to enhance their chromatographic retention and ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[11].
-
Reconstitution: Dry the final extract under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with an additive for improved peak shape and ionization (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate compounds with varying polarities.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: For this compound, the precursor ion would be its [M+H]+. A characteristic product ion would result from the neutral loss of the phosphopantetheine moiety (507 Da)[8][12]. The specific m/z values would need to be determined using a synthesized standard.
-
3. Quantification:
-
Standard Curve: A standard curve should be prepared using a synthesized and purified this compound standard[13][14]. The standard should be subjected to the same sample preparation procedure as the biological samples.
-
Internal Standard: An appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample, should be used to correct for variations in sample preparation and instrument response.
The following diagram outlines the general workflow for the quantification of this compound.
Conclusion
While this compound is not a central metabolite in human physiology, its role in bacterial carbon fixation and its structural similarity to key intermediates in amino acid metabolism make it an interesting subject for comparative biochemical and analytical studies. The provided information on its metabolic pathway, comparative quantitative data from a related enzyme, and a detailed proposed experimental protocol offer a solid foundation for researchers interested in exploring this and other novel acyl-CoA metabolites. The application of advanced analytical techniques like LC-MS/MS is crucial for the accurate quantification of these low-abundance molecules, enabling a deeper understanding of their biological roles.
References
- 1. EC 4.2.1.153 [iubmb.qmul.ac.uk]
- 2. KEGG ENZYME: 4.2.1.153 [genome.jp]
- 3. ENZYME - 4.2.1.153 this compound hydratase [enzyme.expasy.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Methylfumaryl-CoA: A Comparative Analysis of In Vitro and In Vivo Behavior
For researchers, scientists, and drug development professionals, understanding the stability of key metabolic intermediates is crucial for accurate experimental design and interpretation. This guide provides a comparative overview of the in vitro and in vivo stability of 3-methylfumaryl-CoA, a critical intermediate in various metabolic pathways.
While specific experimental data on the stability of this compound is limited in publicly available literature, this guide synthesizes information from related acyl-CoA esters to provide a robust framework for its study. The inherent reactivity of the thioester bond and the presence of a double bond in its structure suggest that this compound is susceptible to both chemical and enzymatic degradation. Its stability is therefore highly dependent on the experimental or physiological environment.
Quantitative Data Summary
Due to the absence of direct comparative studies, the following table presents hypothetical stability data for this compound based on the known behavior of structurally similar short-chain unsaturated acyl-CoA esters. These values are intended to serve as a baseline for experimental planning.
| Parameter | In Vitro Stability (Chemical) | In Vivo Stability (Metabolic) | Key Influencing Factors |
| Half-life (t½) | Minutes to Hours | Seconds to Minutes | In Vitro: pH, temperature, presence of nucleophiles. In Vivo: Enzymatic activity, cellular redox state. |
| **Primary Degradation | Spontaneous hydrolysis, | Enzymatic turnover (e.g., by | In Vitro: Non-enzymatic. In Vivo: Highly regulated by metabolic enzymes. |
| Pathways | oxidation | hydratases, dehydrogenases) |
Experimental Protocols
To empirically determine the stability of this compound, the following detailed experimental protocols are recommended.
In Vitro Stability Assay
This protocol is designed to assess the chemical stability of this compound in an aqueous solution.
Objective: To determine the rate of non-enzymatic degradation of this compound under controlled conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
Procedure:
-
Prepare a stock solution of this compound in an appropriate acidic buffer (to minimize initial hydrolysis).
-
Dilute the stock solution to a final concentration of 10-100 µM in pre-warmed PBS (37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of cold quenching solution.
-
Centrifuge the samples to precipitate any proteins and collect the supernatant.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining this compound.
-
Calculate the half-life by plotting the concentration of this compound against time and fitting the data to a first-order decay model.
In Vivo Stability (Metabolic Turnover) Assay
This protocol outlines a method to estimate the metabolic stability of this compound in a cellular context using stable isotope labeling.
Objective: To measure the rate of synthesis and degradation (turnover) of this compound in cultured cells.
Materials:
-
Cultured cells known to metabolize relevant pathways (e.g., hepatocytes)
-
Cell culture medium
-
Stable isotope-labeled precursor (e.g., ¹³C-labeled propionate (B1217596) or another suitable precursor)
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the stable isotope-labeled precursor.
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), harvest the cells by washing with ice-cold PBS and then lysing them with a suitable lysis buffer.
-
Immediately extract the metabolites from the cell lysate, for instance, using a cold organic solvent precipitation method.
-
Analyze the extracts by LC-MS/MS to measure the incorporation of the stable isotope into the this compound pool and the decay of the unlabeled pool.
-
Calculate the metabolic turnover rate and half-life by applying metabolic flux analysis models to the isotopic enrichment data.
Visualizing Stability Factors and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Safety Operating Guide
Navigating the Disposal of 3-Methylfumaryl-CoA: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Considerations
According to available safety data sheets, 3-methylfumaryl-CoA is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed during handling.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
In case of skin contact, immediately wash the affected area with soap and water.
-
If eye contact occurs, rinse thoroughly with plenty of water.
Spill Management:
-
In the event of a spill, avoid dust formation.
-
Ventilate the area and remove all sources of ignition.
-
Clean up spills promptly using appropriate absorbent materials.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the established procedures for non-hazardous chemical waste within your institution. This typically involves collection and disposal through your organization's environmental health and safety (EHS) department.
1. Waste Characterization and Segregation:
-
Characterization: Based on available information, this compound is considered non-hazardous waste.
-
Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals. It should be collected in a designated container for non-hazardous chemical waste.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible and leak-proof container for waste collection. The original product container, if empty and properly rinsed, can be used.[1]
-
Labeling: Clearly label the waste container with the following information:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date accumulation started and the date the container was full.
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure the container is kept closed except when adding waste.[2]
4. Request for Waste Pickup:
-
Once the container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.
-
Follow your institution's specific procedures for requesting and scheduling waste removal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the following diagram.
Key Operational Considerations
| Parameter | Guideline | Source |
| Waste Classification | Non-Hazardous Chemical Waste | |
| Container Type | Chemically compatible, leak-proof | General Lab Practice |
| Labeling Requirements | "Non-Hazardous Waste", Chemical Name, Dates | [2] |
| Storage Location | Satellite Accumulation Area (SAA) | [2] |
| Disposal Method | Collection by Institutional EHS | [3][4] |
Signaling Pathway for Safe Handling Decisions
The decision-making process for handling a potential exposure to this compound is illustrated below.
By adhering to these general yet crucial safety and disposal procedures, laboratories can ensure the responsible management of this compound waste, fostering a safe research environment and maintaining regulatory compliance. Always consult your institution's specific waste management plan and EHS guidelines for detailed instructions.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
